(S)-1-(2-Bromophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGUFFHOKLEFK-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-26-5 | |
| Record name | (S)-1-(2-Bromophenyl)-ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic and medicinal chemistry. As a key building block, understanding its physical properties is crucial for its application in drug design, process development, and quality control. This technical guide provides a summary of the available physical data and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide also provides data for the corresponding free amine and related isomers where available, alongside generalized methodologies for its comprehensive characterization.
Chemical Structure and Identification
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₁BrClN
-
Molecular Weight: 236.54 g/mol
-
Chemical Structure:
Quantitative Physical Properties
The following table summarizes the available quantitative data for (S)-1-(2-Bromophenyl)ethanamine and its related compounds. It is important to note the scarcity of specific data for the hydrochloride salt.
| Property | This compound | (S)-1-(2-Bromophenyl)ethanamine (Free Amine) | (R)-1-(2-Bromophenyl)ethanamine (Free Amine) | Notes |
| Molecular Weight ( g/mol ) | 236.54 | 200.08 | 200.08[1][2] | Calculated for the hydrochloride salt and reported for the free amine. |
| Melting Point (°C) | Data not available | Data not available | Data not available | Amine hydrochlorides are typically crystalline solids with higher melting points than their corresponding free amines. |
| Boiling Point (°C) | Decomposes | Data not available | 248.5 ± 15.0 at 760 mmHg[2] | Hydrochloride salts generally decompose at high temperatures rather than boil. The boiling point of the free amine provides an indication of its volatility. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in organic solvents. | Data not available | The ionic nature of the hydrochloride salt significantly increases water solubility compared to the free amine.[3] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
-
Notes: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.
Solubility Assessment
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and ethyl acetate.
-
Procedure:
-
A known mass (e.g., 10 mg) of this compound is placed in a vial.
-
The solvent is added in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
-
The mixture is agitated vigorously after each addition.
-
Solubility is determined by visual inspection for the complete dissolution of the solid.
-
-
Data Presentation: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis
¹H and ¹³C NMR are essential for structural confirmation and purity assessment.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed.[4][5]
-
The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial. Chloroform-d (CDCl₃) is generally not suitable for amine hydrochlorides due to their poor solubility.[4]
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
The final sample volume should be approximately 0.6-0.7 mL.[7]
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using standard parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Expected Absorptions:
-
N-H stretching: Broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Below 3000 cm⁻¹.
-
N-H bending: Around 1500-1600 cm⁻¹.
-
C-N stretching: Around 1020-1250 cm⁻¹.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Methodology (Electrospray Ionization - ESI):
-
A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
A positive ion mode ESI-MS analysis is performed.
-
The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Expected Ionization: In positive ion mode, the expected molecular ion would correspond to the protonated free amine, [C₈H₁₀BrN + H]⁺, with an m/z value corresponding to the isotopic pattern of bromine.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways or defined biological activities of this compound. As a chiral amine, it holds potential for interaction with various biological targets, and its pharmacological profile would require dedicated investigation.
Conclusion
This technical guide has summarized the known physical properties of this compound and its related compounds. While specific experimental data for the title compound is limited, the provided experimental protocols offer a comprehensive framework for its full characterization. The detailed methodologies for determining melting point, solubility, and spectroscopic properties will enable researchers to generate the necessary data for their specific applications in drug discovery and development. Further research is warranted to elucidate the biological activity and potential signaling pathways associated with this compound.
References
- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 113974-24-6 | (R)-1-(2-Bromophenyl)ethanamine - Moldb [moldb.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. youtube.com [youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and methods of preparation. Detailed experimental protocols for the synthesis of the racemic mixture and its subsequent chiral resolution are presented, alongside a summary of its physicochemical properties. This document aims to be a valuable resource for researchers and scientists engaged in the synthesis and application of this and related chiral compounds.
Chemical Structure and Stereochemistry
This compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-bromophenyl)ethanamine. The structure consists of a benzene ring substituted with a bromine atom at the ortho position relative to an ethylamine group. The stereogenic center is located at the alpha-carbon of the ethylamine side chain.
The "(S)" designation in its name refers to the spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the bromine atom on the phenyl ring and the specific stereochemistry are crucial for its utility as a chiral building block in asymmetric synthesis.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (for (R)-1-(2-Bromophenyl)ethanamine) |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol [1] |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
| Specific Rotation | Not specified |
Disclaimer: The data presented is for the free base of the opposite enantiomer and should be used as an approximation only. The properties of the hydrochloride salt of the (S)-enantiomer will differ.
Synthesis and Experimental Protocols
The preparation of enantiomerically pure this compound typically involves a two-step process: the synthesis of the racemic amine followed by chiral resolution.
Figure 2: General workflow for the preparation of this compound.
Synthesis of Racemic 1-(2-Bromophenyl)ethanamine
A common method for the synthesis of the racemic amine is the reductive amination of 2-bromoacetophenone.
Reaction:
2-Bromoacetophenone + NH₃ + Reducing Agent → Racemic 1-(2-Bromophenyl)ethanamine
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia (e.g., ammonium acetate, aqueous ammonia).
-
Reduction: Introduce a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Hydride Reductants: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. The choice of reductant may require pH control.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent. Remove the catalyst by filtration if applicable. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.
Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol (General Procedure using (+)-Tartaric Acid):
-
Salt Formation: Dissolve the racemic 1-(2-bromophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, possibly with gentle heating.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon cooling or standing.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves completely.
-
Extraction and Isolation: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄). Evaporation of the solvent will yield the enantiomerically enriched (S)-1-(2-bromophenyl)ethanamine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis.
Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the enantiomerically pure (S)-1-(2-bromophenyl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthetic methodologies for this compound. While specific quantitative data for this compound is limited in the public domain, the provided protocols for the synthesis of the racemate and its subsequent chiral resolution offer a solid foundation for its preparation in a laboratory setting. The presented information is intended to support researchers and drug development professionals in the efficient synthesis and utilization of this valuable chiral building block.
References
An In-depth Technical Guide to the Synthesis of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride
This technical guide provides a comprehensive overview of a reliable synthesis route for (S)-1-(2-Bromophenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The described methodology focuses on a classical approach involving the synthesis of the racemic amine followed by chiral resolution, a robust and scalable method for obtaining the desired enantiomerically pure product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Synthesis Overview
The synthesis of this compound is accomplished in a three-stage process. The initial step involves the synthesis of racemic 1-(2-Bromophenyl)ethanamine from 2'-bromoacetophenone via reductive amination. Subsequently, the racemic mixture is subjected to chiral resolution using L-(+)-tartaric acid to selectively crystallize the diastereomeric salt of the (S)-enantiomer. Finally, the resolved (S)-amine is liberated from its salt and converted to the stable hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Quantitative Data
The following table summarizes the typical yields and enantiomeric excess (e.e.) achievable at each key stage of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Reductive Amination | Racemic 1-(2-Bromophenyl)ethanamine | 80-90 | Not Applicable (Racemic) |
| 2. Chiral Resolution | (S)-Amine-L-Tartrate Salt | 35-45 (based on racemate) | >98 |
| 3. Liberation and Salt Formation | This compound | >95 | >98 |
Experimental Protocols
Step 1: Synthesis of Racemic 1-(2-Bromophenyl)ethanamine
This procedure details the reductive amination of 2'-bromoacetophenone to yield the racemic amine.
Materials:
-
2'-Bromoacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2'-bromoacetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-(2-Bromophenyl)ethanamine. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine
This protocol describes the separation of the (S)-enantiomer from the racemic mixture using L-(+)-tartaric acid.
Caption: Workflow for the chiral resolution of 1-(2-Bromophenyl)ethanamine.
Materials:
-
Racemic 1-(2-Bromophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve racemic 1-(2-Bromophenyl)ethanamine (1 equivalent) in warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
If the desired enantiomeric excess is not achieved, the salt can be recrystallized from fresh methanol.
Step 3: Liberation of (S)-1-(2-Bromophenyl)ethanamine and Formation of the Hydrochloride Salt
This final step outlines the recovery of the free (S)-amine and its conversion to the hydrochloride salt.
Materials:
-
(S)-Amine-L-Tartrate Salt
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Diethyl ether
Procedure:
-
Suspend the resolved (S)-Amine-L-Tartrate Salt in a mixture of dichloromethane and 2 M aqueous sodium hydroxide solution.
-
Stir the mixture vigorously until all solids have dissolved and the layers have fully partitioned.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure to yield the free (S)-1-(2-Bromophenyl)ethanamine as an oil.
-
Dissolve the free amine in a minimal amount of diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Enantioselective Synthesis of 1-(2-Bromophenyl)ethanamine: An In-depth Technical Guide
Introduction
1-(2-Bromophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemistry of this amine is often critical to the biological activity and efficacy of the final product. Consequently, the development of efficient and highly selective methods for the synthesis of its single enantiomers is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of 1-(2-Bromophenyl)ethanamine, including detailed experimental protocols, quantitative data, and logical workflow diagrams.
Core Synthetic Strategies
The enantioselective synthesis of 1-(2-Bromophenyl)ethanamine can be broadly categorized into three main approaches:
-
Asymmetric Reduction of a Prochiral Ketone: This method involves the stereoselective reduction of the corresponding prochiral ketone, 2-bromoacetophenone, to yield the chiral alcohol, 1-(2-bromophenyl)ethanol. Subsequent conversion of the alcohol to the amine affords the desired product.
-
Kinetic Resolution of a Racemic Amine: In this approach, a racemic mixture of 1-(2-Bromophenyl)ethanamine is prepared, and then one of the enantiomers is selectively reacted or separated, leaving the other enantiomer in high enantiomeric excess.
-
Enzymatic Transamination of a Prochiral Ketone: This biocatalytic method utilizes transaminase enzymes to directly convert 2-bromoacetophenone into the chiral amine with high enantioselectivity.
The following sections will delve into the specifics of each of these strategies, providing experimental details and performance data.
Asymmetric Reduction of 2-Bromoacetophenone
The asymmetric reduction of 2-bromoacetophenone is a powerful strategy to establish the desired stereocenter early in the synthetic route. This can be achieved through both biocatalytic and chemocatalytic methods.
Biocatalytic Reduction using Alcohol Dehydrogenases
Secondary alcohol dehydrogenases (ADHs) are enzymes that can catalyze the enantioselective reduction of ketones to alcohols. Mutants of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) have shown effectiveness in the reduction of haloacetophenones.[1][2][3][4][5]
Experimental Protocol: Asymmetric Reduction of 2-Bromoacetophenone using TeSADH Mutant
A general procedure for the enzymatic reduction is as follows:
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 50 mM Tris-HCl, pH 7.0) is prepared.
-
Reagent Addition: To the buffer, add 2-bromoacetophenone (substrate), a co-factor such as NADPH, and a co-substrate for co-factor regeneration (e.g., 2-propanol).
-
Enzyme Addition: The reaction is initiated by the addition of the specific TeSADH mutant.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC). Once the reaction is complete, the product, (S)-1-(2-bromophenyl)ethanol, is extracted with an organic solvent.
-
Purification: The extracted product is purified using column chromatography.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine via standard chemical transformations, such as a Mitsunobu reaction or by conversion to a sulfonate ester followed by displacement with an amine source.
Data Presentation
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Bromoacetophenone | TeSADH mutant | (S)-1-(2-bromophenyl)ethanol | >99 | >99 |
Logical Workflow: Biocatalytic Reduction
Caption: Workflow for the synthesis of (S)-1-(2-Bromophenyl)ethanamine via biocatalytic reduction.
Chemocatalytic Reduction using Oxazaborolidine Catalysts
Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones using a borane source. This method has been successfully applied to the reduction of ω-bromo acetophenones with excellent enantioselectivity.[6][7]
Experimental Protocol: Oxazaborolidine-Catalyzed Asymmetric Reduction
-
Catalyst Preparation: The chiral oxazaborolidine catalyst is either purchased or prepared in situ from a chiral amino alcohol and a borane source.
-
Reaction Setup: A solution of 2-bromoacetophenone in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Reagent Addition: The oxazaborolidine catalyst is added, followed by the slow addition of a borane reagent (e.g., borane-dimethyl sulfide complex).
-
Reaction and Quenching: The reaction is stirred at low temperature until completion, and then quenched by the slow addition of methanol.
-
Work-up and Purification: The product, 1-(2-bromophenyl)ethanol, is isolated by extraction and purified by column chromatography.
-
Conversion to Amine: The chiral alcohol is then converted to the corresponding amine as described previously.
Data Presentation
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| ω-Bromo acetophenone | Oxazaborolidine | Chiral Bromo-alcohol | High | >96 |
Logical Workflow: Chemocatalytic Reduction
Caption: Workflow for the synthesis of chiral 1-(2-Bromophenyl)ethanamine via oxazaborolidine-catalyzed reduction.
Kinetic Resolution of Racemic 1-(2-Bromophenyl)ethanamine
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be accomplished through classical chemical methods or by using enzymes.
Classical Resolution with Chiral Acids
This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[8][9][10]
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Salt Formation: A solution of racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).
-
Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Amine: The resolved amine is liberated from the salt by treatment with a base (e.g., NaOH solution) and extracted with an organic solvent.
-
Isolation of the Other Enantiomer: The mother liquor, now enriched in the other diastereomeric salt, can be treated similarly to isolate the other enantiomer of the amine.
Data Presentation
| Racemic Amine | Resolving Agent | Diastereomeric Salt | Enantiomeric Excess (ee, %) of Resolved Amine |
| 1-(2-Bromophenyl)ethanamine | (+)-Tartaric Acid | (R)-amine-(+)-tartrate or (S)-amine-(+)-tartrate | Typically high after recrystallization |
Logical Workflow: Classical Resolution
Caption: Workflow for the classical resolution of racemic 1-(2-Bromophenyl)ethanamine.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic 1-(2-Bromophenyl)ethanamine is dissolved in an organic solvent.
-
Reagent Addition: An acylating agent (e.g., ethyl acetate) and a lipase (e.g., Novozym 435) are added.
-
Reaction: The mixture is incubated at a controlled temperature with agitation.
-
Monitoring and Separation: The reaction is monitored until approximately 50% conversion is reached. The acylated product and the unreacted amine are then separated, typically by column chromatography.
-
Hydrolysis: The acylated amine can be hydrolyzed to afford the other enantiomer of the amine.
Data Presentation
| Racemic Amine | Enzyme | Acylating Agent | Product 1 (ee, %) | Product 2 (ee, %) |
| 1-(2-Bromophenyl)ethanamine | Lipase | Ethyl Acetate | Unreacted Amine (>95) | Acylated Amine (>95) |
Enzymatic Transamination of 2-Bromoacetophenone
Transaminases (TAms or ATAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method offers a direct and highly enantioselective route to chiral amines.[11][12][13][14]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.
-
Reagent Addition: 2-Bromoacetophenone (substrate), an amino donor (e.g., isopropylamine or L-alanine), and pyridoxal-5'-phosphate (PLP) cofactor are added.
-
Enzyme Addition: The reaction is initiated by the addition of a specific transaminase enzyme (either (R)- or (S)-selective).
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with agitation.
-
Work-up and Purification: After the reaction is complete, the pH is adjusted, and the product, 1-(2-Bromophenyl)ethanamine, is extracted with an organic solvent and purified.
Data Presentation
| Substrate | Biocatalyst | Amino Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Bromoacetophenone | (R)- or (S)-Transaminase | Isopropylamine | (R)- or (S)-1-(2-Bromophenyl)ethanamine | High | >99 |
Logical Workflow: Enzymatic Transamination
Caption: Workflow for the enantioselective synthesis of 1-(2-Bromophenyl)ethanamine via enzymatic transamination.
Conclusion
The enantioselective synthesis of 1-(2-Bromophenyl)ethanamine can be effectively achieved through several distinct methodologies. The choice of the optimal method will depend on various factors, including the desired enantiomer, scale of the synthesis, availability of catalysts or enzymes, and economic considerations. Asymmetric reduction of the corresponding ketone offers a reliable route to the chiral alcohol precursor. Kinetic resolution, both classical and enzymatic, provides a means to separate enantiomers from a racemic mixture. Finally, enzymatic transamination represents a highly efficient and direct approach to the desired chiral amine. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. insuf.org [insuf.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Bromophenyl)ethanamine and its hydrochloride salt are chiral building blocks of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, chiral resolution, and potential applications. The information is curated to support professionals in medicinal chemistry, process development, and pharmacological research.
Chemical Identity and Properties
While a specific CAS number for (S)-1-(2-Bromophenyl)ethanamine hydrochloride is not consistently reported in major chemical databases, the relevant CAS numbers for the free base and its enantiomer are provided below. It is common practice in chemical synthesis and supply to handle the stable hydrochloride salt, which is typically generated in the final step of the synthesis.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Racemic Free Base | 1-(2-Bromophenyl)ethanamine |
| CAS Number (Racemic) | 113899-55-1 |
| (R)-Enantiomer | (R)-1-(2-Bromophenyl)ethanamine |
| CAS Number ((R)-Enantiomer) | 113974-24-6[1][2][3] |
| Molecular Formula | C₈H₁₁BrClN |
| Molecular Weight | 236.54 g/mol |
Table 2: Physicochemical Properties (Predicted)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, and ethanol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(2-Bromophenyl)ethanamine typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.
Synthesis of Racemic 1-(2-Bromophenyl)ethanamine
The racemic amine can be synthesized from 2-bromoacetophenone. A common method is reductive amination.
Experimental Protocol: Reductive Amination of 2-Bromoacetophenone
-
Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., methanol, ethanol), add an ammonium salt (e.g., ammonium acetate) or a source of ammonia.
-
Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Synthesis of Racemic 1-(2-Bromophenyl)ethanamine.
Chiral Resolution
The separation of the racemic mixture into its individual enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a commonly used and effective resolving agent for chiral amines.[4][5][6]
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Salt Formation: Dissolve the racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add a solution of a half-molar equivalent of (+)-tartaric acid in the same solvent.
-
Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the less soluble diastereomeric salt, which will be enriched in one of the enantiomers.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine.
-
Extraction and Conversion to Hydrochloride Salt: Extract the enantiomerically enriched amine with an organic solvent. Wash, dry, and concentrate the organic phase. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
References
- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 113974-24-6 | (R)-1-(2-Bromophenyl)ethanamine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data for (S)-1-(2-Bromophenyl)ethanamine hydrochloride (NMR, IR, MS)
Spectroscopic Data for (S)-1-(2-Bromophenyl)ethanamine Hydrochloride Currently Unavailable in Public Databases
A comprehensive search of public scientific databases and chemical literature has revealed a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this compound. While general principles of spectroscopy for chiral amines and halogenated aromatic compounds are well-established, specific spectral data for this particular molecule could not be located.
This lack of readily available data prevents the creation of a detailed technical guide as requested, which would include quantitative data tables and detailed experimental protocols for this specific compound. The scientific community, including researchers, scientists, and drug development professionals, relies on such data for compound identification, characterization, and quality control.
General Spectroscopic Expectations
Based on the structure of this compound, the following general spectral features would be anticipated:
¹H NMR:
-
Aromatic protons in the region of 7-8 ppm, showing complex splitting patterns due to ortho, meta, and para coupling.
-
A quartet for the methine proton (CH) adjacent to the nitrogen and the aromatic ring.
-
A doublet for the methyl group (CH₃).
-
A broad singlet for the amine protons (NH₃⁺), which may exchange with deuterium in D₂O.
¹³C NMR:
-
Multiple signals in the aromatic region (typically 120-145 ppm), including a signal for the carbon atom bonded to the bromine.
-
A signal for the methine carbon.
-
A signal for the methyl carbon.
IR Spectroscopy:
-
N-H stretching bands for the primary amine hydrochloride, typically appearing as a broad absorption in the 2400-3200 cm⁻¹ region.
-
C-H stretching bands from the aromatic ring and the alkyl chain.
-
C=C stretching bands from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-Br stretching band, which is expected in the fingerprint region.
Mass Spectrometry:
-
A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.
-
Fragmentation patterns would likely involve the loss of the methyl group, the amino group, and cleavage of the bond between the ethylamine side chain and the aromatic ring.
Experimental Workflow for Data Acquisition
For researchers seeking to generate this data, a general experimental workflow is proposed.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
While a detailed technical guide with specific spectroscopic data for this compound cannot be provided at this time due to the absence of public data, the general expected spectral characteristics and a proposed experimental workflow can guide researchers in acquiring and interpreting this information. The generation and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities.
Navigating the Solubility Landscape of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (S)-1-(2-Bromophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the fundamental principles governing the solubility of amine hydrochlorides, outlines a standardized experimental protocol for its determination, and presents a framework for data interpretation and visualization.
Understanding the Solubility of Amine Hydrochlorides
This compound is the salt formed from the reaction of the basic amine, (S)-1-(2-Bromophenyl)ethanamine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical sciences to enhance the aqueous solubility and stability of drug candidates.[1][2] The solubility of amine hydrochlorides in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, the lattice energy of the salt, and the potential for hydrogen bonding and other intermolecular interactions.
Generally, amine hydrochlorides exhibit higher solubility in polar protic solvents, such as water and lower alcohols, due to the favorable interactions between the charged ammonium group and the solvent molecules.[3] Their solubility in non-polar organic solvents is typically limited.[4] The presence of the hydrochloride salt enhances its usability in various chemical reactions due to improved stability and solubility characteristics.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | Shake-Flask |
| Isopropanol | 25 | Data Not Available | Shake-Flask |
| Acetonitrile | 25 | Data Not Available | Shake-Flask |
| Dichloromethane | 25 | Data Not Available | Shake-Flask |
| Toluene | 25 | Data Not Available | Shake-Flask |
| Ethyl Acetate | 25 | Data Not Available | Shake-Flask |
| Tetrahydrofuran | 25 | Data Not Available | Shake-Flask |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5][6] The following protocol outlines the key steps for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.[6]
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[6]
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be publicly documented, this guide provides a robust framework for its experimental determination and data management. Understanding the principles of amine salt solubility and employing standardized methodologies are crucial for the successful development of pharmaceutical compounds. The provided protocol and workflow visualization serve as a valuable resource for researchers and scientists in this endeavor.
References
- 1. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmatutor.org [pharmatutor.org]
Stability and storage conditions for chiral amine hydrochlorides
An In-depth Technical Guide to the Stability and Storage of Chiral Amine Hydrochlorides
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in modern pharmaceuticals, with over 40% of small-molecule drugs containing a chiral amine fragment.[1][2] These compounds are crucial as active pharmaceutical ingredients (APIs), resolving agents, and chiral auxiliaries in asymmetric synthesis.[2] They are frequently prepared and stored as hydrochloride salts to enhance their stability, solubility, and ease of handling compared to the free base. However, the stability of these salts is not absolute and is influenced by a variety of environmental factors.
The stereochemical integrity of a chiral drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, understanding the degradation pathways and ensuring the stability of chiral amine hydrochlorides is a critical aspect of drug development, mandated by regulatory agencies to ensure product quality, safety, and efficacy.[5]
This guide provides a comprehensive technical overview of the key factors affecting the stability of chiral amine hydrochlorides, recommended storage conditions, and the analytical methodologies required for their assessment.
Principal Degradation Pathways
The chemical and physical stability of a chiral amine hydrochloride can be compromised through several mechanisms. The most significant pathways include racemization, hydrolysis, oxidation, and solid-state transformations.
Racemization
Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity and potentially altering the therapeutic effect of a drug. This process is a primary concern for chiral amines.
The mechanism often involves the formation of a planar, achiral intermediate, such as an imine.[6][7] Conditions that facilitate the temporary removal of the proton from the chiral center can lead to racemization.[7]
-
Influencing Factors:
-
Temperature: Elevated temperatures provide the energy to overcome the inversion barrier of the chiral center, accelerating racemization.[7]
-
pH: The presence of strong acids or bases can catalyze the formation of the achiral intermediate.[7]
-
Catalysts: Certain transition metal catalysts, such as those based on iridium, are known to efficiently racemize chiral amines, often by forming a temporary imine through a dehydrogenation-hydrogenation cycle.[6][8][9] While relevant in synthesis, contamination with such catalysts could pose a stability risk.
-
Solvents: Polar, protic solvents may stabilize charged, achiral intermediates, thereby promoting racemization.[7]
-
Hydrolysis
Hydrolysis, a reaction with water, is one of the most common pathways for drug degradation.[10] For amine hydrochlorides, this can manifest in two ways:
-
Salt Dissociation: In the presence of sufficient moisture, the salt can dissociate back into the free amine and hydrochloric acid. This is particularly relevant in solid dosage forms.[11]
-
Degradation of the Molecule: If the parent amine molecule contains other hydrolytically labile functional groups (e.g., esters, amides), the presence of water can lead to their cleavage.[10] Amides are generally more resistant to hydrolysis than esters.[10]
Oxidation
Oxidation involves the removal of electrons from a molecule and can be initiated by light, heat, or trace metals.[10] While less studied than hydrolysis, it is a potential degradation pathway for many organic molecules, including amines. Protection from light and oxygen (e.g., through inert gas blanketing) can mitigate this risk.[10]
Solid-State Instability
The physical form of the chiral amine hydrochloride significantly impacts its stability.
-
Crystalline vs. Amorphous: Amorphous solids are generally less chemically stable and more hygroscopic than their crystalline counterparts.[12] The higher molecular mobility in the amorphous state can lead to increased degradation rates.
-
Salt Disproportionation: This occurs in the solid state when the hydrochloride salt converts to its free base form. This process is often facilitated by moisture, which can act as a transport medium, and can be influenced by the presence of other excipients in a formulation.[11] Understanding the fundamental acid-base properties and solubility is key to preventing this.[11]
Stability Testing Protocols
To establish a shelf-life and appropriate storage conditions, rigorous stability testing is required, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[13]
ICH Stability Study Conditions
Stability studies involve storing the drug substance under controlled conditions for a predetermined period and testing it at specific intervals.[14][15] The main types of studies are long-term (real-time) and accelerated.[16][17]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 Months | To establish the shelf-life under recommended storage conditions.[13] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Performed if significant change occurs during accelerated testing.[13] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the effect of short-term excursions and support shelf-life claims.[13][16] |
Analytical Methodologies for Stability Assessment
Stability-indicating analytical methods are essential to accurately quantify the active ingredient and its degradation products, including any changes in enantiomeric purity. Chromatographic techniques are the primary methods used for this purpose.[3][18]
Key Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC using a Chiral Stationary Phase (CSP) is the most common and robust technique for separating and quantifying enantiomers.[4][19] Polysaccharide-based CSPs are widely applicable.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative to HPLC, often providing faster analysis times and higher resolution.[3] It is particularly well-suited for preparative-scale separations to isolate pure enantiomers for further study.[20]
-
Gas Chromatography (GC): GC with a chiral column can be used for volatile and thermally stable chiral amines. Derivatization may be required to improve volatility.[3]
Example Experimental Protocol: Stability-Indicating Chiral HPLC Method
This protocol outlines a general procedure for developing and validating a chiral HPLC method to assess the stability of a chiral amine hydrochloride.
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of a chiral amine hydrochloride and any potential degradation products.
-
Materials and Equipment:
-
HPLC system with UV or PDA detector.
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralpak® series).
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
-
Mobile phase additives (e.g., Trifluoroacetic Acid for acidic analytes, Diethylamine for basic analytes).
-
Reference standards for both enantiomers and any known impurities.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)).[3]
-
Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the chiral amine hydrochloride reference standard at 1 mg/mL in the mobile phase.
-
Prepare solutions of the stability samples at the same concentration.
-
For forced degradation studies, subject the sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate degradation products.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Inject individual enantiomers, the racemate, and stressed samples to ensure the method can resolve the enantiomers from each other and from all degradation products.[3]
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration.
-
Accuracy & Precision: Analyze samples at different concentration levels in triplicate on different days to determine the closeness of the results to the true value and the degree of scatter between measurements.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., flow rate, temperature, mobile phase composition) to assess the method's reliability.
-
Recommended Storage and Handling
Based on the degradation pathways, the following general conditions are recommended for the storage and handling of chiral amine hydrochlorides to ensure their long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature or as specified (e.g., refrigerated at 2-8°C). Avoid excessive heat. | To minimize the rate of all chemical degradation, especially racemization.[7] |
| Humidity | Store in a dry environment with low relative humidity. | To prevent hydrolysis and salt disproportionation.[11] |
| Container | Use well-closed, non-reactive containers (e.g., amber glass). | To protect from moisture and light.[10] |
| Atmosphere | For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation.[10] |
| Light | Protect from direct sunlight and UV light. | To prevent photodegradation.[10] |
Conclusion
The stability of chiral amine hydrochlorides is a multifaceted issue critical to the development of safe and effective pharmaceuticals. The primary degradation pathways of concern are racemization and hydrolysis, with oxidation and solid-state transformations also playing a role. Stability is highly dependent on environmental factors, including temperature, humidity, and light.
A thorough understanding of these factors, coupled with robust stability testing programs guided by ICH principles, is essential. The use of validated, stability-indicating analytical methods, predominantly chiral HPLC and SFC, is required to accurately monitor enantiomeric purity and detect degradation over time. By implementing appropriate storage and handling procedures, researchers and drug development professionals can ensure the quality, integrity, and efficacy of these vital pharmaceutical compounds from the laboratory to the final drug product.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ole.uff.br [ole.uff.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions [mdpi.com]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. pharmaceuticalsindex.com [pharmaceuticalsindex.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-(2-Bromophenyl)ethanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure makes it a critical starting material for the asymmetric synthesis of a variety of pharmacologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a chiral synthon. Detailed experimental protocols, data summaries, and workflow visualizations are included to support researchers in its effective utilization.
Introduction
Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile, as different enantiomers can exhibit distinct biological effects. This compound serves as a key chiral precursor, providing a synthetically versatile scaffold for the construction of complex molecular architectures with controlled stereochemistry. The presence of the bromine atom at the ortho position of the phenyl ring offers a handle for further functionalization through various cross-coupling reactions, enhancing its utility in combinatorial chemistry and lead optimization.
Physicochemical Properties
| Property | Value (for related compounds) | Reference Compound |
| Molecular Weight | 200.08 g/mol | (R)-1-(2-Bromophenyl)ethanamine[1] |
| Molecular Formula | C₈H₁₀BrN | (R)-1-(2-Bromophenyl)ethanamine[1] |
| Density | 1.390 g/mL at 20 °C | (S)-(-)-1-(4-Bromophenyl)ethylamine |
| Refractive Index | n20/D 1.567 | (S)-(-)-1-(4-Bromophenyl)ethylamine |
| Optical Activity | [α]20/D −20.5±1°, c = 3% in methanol | (S)-(-)-1-(4-Bromophenyl)ethylamine |
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer. This can be accomplished using chiral auxiliaries or asymmetric catalysis.
3.1.1. Synthesis via Chiral Auxiliary
A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to a precursor molecule, followed by a diastereoselective reaction and subsequent removal of the auxiliary.
Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary (General Procedure)
This protocol outlines a general workflow for the synthesis of a chiral amine using a chiral auxiliary. The specific reagents and conditions would need to be optimized for the synthesis of (S)-1-(2-Bromophenyl)ethanamine.
-
Attachment of Chiral Auxiliary: React 2-bromoacetophenone with a suitable chiral auxiliary, such as a pseudoephedrine derivative, to form a chiral enolate precursor.[2]
-
Diastereoselective Reduction: Reduce the resulting chiral imine or ketone intermediate using a reducing agent (e.g., lithium aluminum hydride). The chiral auxiliary will direct the hydride attack to preferentially form one diastereomer.
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under acidic or basic conditions to yield the enantiomerically enriched (S)-1-(2-Bromophenyl)ethanamine.
-
Salt Formation: Treat the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound.
-
Purification: Recrystallize the hydrochloride salt from an appropriate solvent system to achieve high purity.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine Using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of stereoisomers, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The resolution of racemic 1-(2-Bromophenyl)ethanamine is of significant interest as this compound serves as a key building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the chiral resolution of racemic 1-(2-Bromophenyl)ethanamine via diastereomeric salt formation using tartaric acid as the resolving agent.
The principle of this method is based on the reaction of the racemic amine with an enantiomerically pure chiral acid, in this case, L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers, possessing different physicochemical properties, can be separated by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched 1-(2-Bromophenyl)ethanamine.
Principle of the Method: Diastereomeric Salt Resolution
The chiral resolution of racemic 1-(2-Bromophenyl)ethanamine with L-(+)-tartaric acid involves three primary stages:
-
Diastereomeric Salt Formation: The racemic amine reacts with an enantiomerically pure tartaric acid in a suitable solvent to form a mixture of two diastereomeric salts: (R)-1-(2-Bromophenyl)ethanamine-L-tartrate and (S)-1-(2-Bromophenyl)ethanamine-L-tartrate.
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.
-
Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine. The amine is then extracted and purified.
The overall workflow for this process is depicted in the following diagram:
Caption: Experimental workflow for the chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.
Experimental Protocols
The following protocols are based on established methods for the resolution of structurally similar amines and should be optimized for the specific substrate.
Materials and Reagents
-
Racemic 1-(2-Bromophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50 mmol) of racemic 1-(2-Bromophenyl)ethanamine in 100 mL of methanol.
-
In a separate beaker, dissolve 7.5 g (50 mmol) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.
-
Heat the combined solution to boiling to ensure complete dissolution of any formed salts.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is recommended to let the solution stand undisturbed for 12-24 hours.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. This is the less soluble diastereomeric salt.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolve the dried diastereomeric salt in a minimum amount of deionized water.
-
Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with three portions of dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(2-Bromophenyl)ethanamine as an oil or solid.
Data Presentation
The following tables summarize the expected quantitative data from the chiral resolution experiment. Note: The values presented are representative and should be determined experimentally.
Table 1: Yield of Diastereomeric Salt and Resolved Amine
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Crystallization | Less Soluble Diastereomeric Salt | To be determined | To be determined | To be determined |
| Liberation | Enriched 1-(2-Bromophenyl)ethanamine | To be determined | To be determined | To be determined |
Table 2: Enantiomeric Excess and Specific Rotation of Resolved 1-(2-Bromophenyl)ethanamine
| Enantiomer | Method of ee Determination | Enantiomeric Excess (ee, %) | Specific Rotation [α]D (degrees) | Conditions (Concentration, Solvent) |
| Resolved Amine | Chiral HPLC | To be determined | To be determined | To be determined |
Characterization of Enantiomeric Purity
The enantiomeric excess of the resolved 1-(2-Bromophenyl)ethanamine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Analysis
A typical chiral HPLC method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Polarimetry
The specific rotation of the resolved amine can be measured using a polarimeter. This value can be compared to the literature value for the pure enantiomer, if available, to provide an indication of the optical purity. The enantiomeric excess can be estimated using the formula:
ee (%) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the resolved sample and [α]max is the specific rotation of the pure enantiomer.
Troubleshooting and Optimization
-
Low Yield of Diastereomeric Salt: The choice of solvent is crucial. If the yield is low, a different solvent or a mixture of solvents should be screened to find a system where the difference in solubility between the two diastereomeric salts is maximized. The cooling rate during crystallization can also affect the yield and purity.
-
Low Enantiomeric Excess: If the enantiomeric excess of the resolved amine is low, the isolated diastereomeric salt may need to be recrystallized one or more times to improve its diastereomeric purity before proceeding with the liberation of the free amine.
-
Oil Formation Instead of Crystals: If the diastereomeric salt oils out instead of crystallizing, try using a different solvent, a more dilute solution, or seeding the solution with a small crystal of the desired salt if available.
Conclusion
The chiral resolution of racemic 1-(2-Bromophenyl)ethanamine using L-(+)-tartaric acid is a robust and scalable method for the preparation of enantiomerically enriched material. Careful optimization of the crystallization conditions is key to achieving high yields and enantiomeric purity. The detailed protocols and guidelines provided in this document serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
Application Note and Protocol for the Deprotection of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride to the Free Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. It is often supplied as a hydrochloride salt to improve its stability and handling. However, for many synthetic transformations, the free amine form is required. This document provides a detailed protocol for the efficient deprotection of (S)-1-(2-Bromophenyl)ethanamine hydrochloride to its free amine form via a standard acid-base extraction procedure.
The protocol involves the neutralization of the hydrochloride salt with a suitable base, followed by the extraction of the liberated free amine into an organic solvent. This method is widely applicable and can be adapted for various scales of synthesis.
Materials and Methods
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
pH paper or pH meter
Experimental Protocol:
The deprotection of the amine hydrochloride salt is achieved by basification of an aqueous solution of the salt, followed by extraction of the free amine into an immiscible organic solvent.[1][2]
-
Dissolution: Dissolve a known quantity of this compound in deionized water in an Erlenmeyer flask. The amount of water should be sufficient to fully dissolve the salt.
-
Basification: While stirring the aqueous solution, slowly add a saturated solution of a suitable base, such as sodium bicarbonate, or a 1-2 M solution of a stronger base like sodium hydroxide.[3] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is in the range of 9-12 to ensure complete deprotonation of the amine.[1]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as ethyl acetate or dichloromethane.[4] The choice of solvent will depend on the solubility of the free amine.
-
Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer containing the free amine will be the top layer if using ethyl acetate and the bottom layer if using dichloromethane.
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Organic Layer Wash (Optional): To remove any residual water-soluble impurities, wash the organic layer with brine (saturated NaCl solution).
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent. The remaining residue is the desired free amine, (S)-1-(2-Bromophenyl)ethanamine.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | This compound | White to off-white solid |
| Base for Neutralization | 1 M NaOH or Saturated NaHCO₃ | NaOH is a stronger base ensuring complete deprotonation. NaHCO₃ is a milder base. |
| Final pH of Aqueous Layer | 9 - 12 | Essential for complete conversion to the free amine. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Choice depends on the solubility of the free amine and desired work-up. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace amounts of water from the organic phase. |
| Expected Product | (S)-1-(2-Bromophenyl)ethanamine | Oily liquid or low-melting solid |
Diagrams
Caption: Workflow for the deprotection of an amine hydrochloride salt to its free amine.
References
Application Notes and Protocols for Amide Coupling with (S)-1-(2-Bromophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the amide functional group in biologically active molecules, including peptides and pharmaceuticals.[1][2][3] The coupling of carboxylic acids with amines to form amides is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling reagents to activate the carboxylic acid.[4] This document provides detailed application notes and experimental protocols for the amide coupling reaction of various carboxylic acids with the chiral amine, (S)-1-(2-Bromophenyl)ethanamine hydrochloride.
The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of chiral centers, such as the one present in (S)-1-(2-Bromophenyl)ethanamine.[5] This application note will focus on two of the most widely used and effective coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]
General Workflow for Amide Coupling
The general workflow for an amide coupling reaction involves the activation of a carboxylic acid followed by the nucleophilic attack of the amine. The hydrochloride salt of the amine must be neutralized in situ using a suitable non-nucleophilic base.
Caption: General workflow for amide coupling reactions.
Key Components and their Roles
The success of an amide coupling reaction hinges on the appropriate selection of its core components. The logical relationship and function of each component are outlined below.
Caption: Key components in an amide coupling reaction.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of a generic carboxylic acid with this compound using EDC/HOBt and HATU.
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | N-hydroxybenzotriazole (HOBt) | None required |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1.0 : 1.1 : 1.2 : 2.5 | 1.0 : 1.1 : 1.2 : 3.0 |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 8 - 24 hours | 1 - 18 hours |
| Typical Yield | 70 - 95% | 80 - 98% |
| Racemization Risk | Low, suppressed by HOBt[4] | Very low, due to high reactivity[5] |
| Work-up | Aqueous wash to remove urea byproduct | Aqueous wash |
Experimental Protocols
Note: (S)-1-(2-Bromophenyl)ethanamine is used as its hydrochloride salt, which requires in-situ neutralization by a base to generate the free amine for the coupling reaction. Anhydrous solvents and inert atmosphere are recommended for best results.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF (or DCM) at 0 °C, add EDC·HCl (1.2 equiv) portion-wise.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the EDC byproduct and other water-soluble impurities.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product via flash column chromatography or recrystallization.[6]
Protocol 2: Amide Coupling using HATU
This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using HATU, which is often preferred for more challenging or sterically hindered substrates.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The amide coupling of this compound can be effectively achieved using standard coupling reagents such as EDC/HOBt and HATU. The choice between these reagents will depend on the specific carboxylic acid substrate, with HATU generally providing faster reaction times and higher yields, especially for sterically demanding substrates.[5] Careful control of reaction conditions, including the use of a non-nucleophilic base to liberate the free amine and anhydrous conditions, is crucial for the success of the reaction. The provided protocols offer a solid foundation for researchers to develop and optimize their specific amide coupling reactions involving this chiral amine.
References
Application Note: Synthesis of a Chiral Phthalazine Intermediate for Hedgehog Pathway Inhibitors using (S)-1-(2-Bromophenyl)ethanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the application of (S)-1-(2-Bromophenyl)ethanamine hydrochloride as a key chiral building block in the synthesis of pharmaceutical intermediates. Specifically, it outlines a representative protocol for the synthesis of a sophisticated phthalazine derivative, a core structure found in potent Hedgehog (Hh) signaling pathway inhibitors. The described methodology focuses on a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for constructing the critical C-N bond that defines the target intermediate.
Introduction
Chiral amines are fundamental building blocks in medicinal chemistry, as the stereochemistry of a molecule is often critical for its pharmacological activity and safety profile. This compound is a valuable chiral synthon for two key reasons: the stereodefined amine allows for enantioselective synthesis, and the ortho-bromophenyl group serves as a versatile handle for further molecular elaboration, typically through cross-coupling reactions. Its stability as a hydrochloride salt makes it amenable to storage and handling in a laboratory setting.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation in adults is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of the Hh pathway, such as Taladegib, often feature a core heterocyclic scaffold linked to a chiral amine. This application note presents a detailed protocol for the synthesis of a key intermediate for this class of inhibitors.
Application: Synthesis of a Hedgehog Pathway Inhibitor Intermediate
This compound is an ideal precursor for synthesizing the intermediate (S)-1-(2-bromophenyl)-N-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)ethanamine . This intermediate contains the essential pharmacophoric elements for potent Hh pathway inhibition. The synthesis is achieved via a Buchwald-Hartwig amination reaction, coupling the primary amine of (S)-1-(2-Bromophenyl)ethanamine with a 1-chloro-4-(1-methyl-1H-pyrazol-5-yl)phthalazine core.
The general reaction scheme is as follows:
(S)-1-(2-Bromophenyl)ethanamine + 1-Chloro-4-(1-methyl-1H-pyrazol-5-yl)phthalazine → (S)-1-(2-bromophenyl)-N-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)ethanamine
This palladium-catalyzed cross-coupling is highly efficient for forming aryl C-N bonds and is widely used in pharmaceutical manufacturing.
Synthetic Pathway Diagram
The following diagram illustrates the key transformation in the synthesis of the target pharmaceutical intermediate.
Caption: Buchwald-Hartwig amination for intermediate synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of (S)-1-(2-Bromophenyl)ethanamine with 1-chloro-4-(1-methyl-1H-pyrazol-5-yl)phthalazine.
Materials:
-
This compound (1.0 eq)
-
1-Chloro-4-(1-methyl-1H-pyrazol-5-yl)phthalazine (1.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Amine: In a separate flask, neutralize this compound with an aqueous solution of sodium bicarbonate. Extract the resulting free amine with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-chloro-4-(1-methyl-1H-pyrazol-5-yl)phthalazine (1.05 eq) and the previously prepared (S)-1-(2-Bromophenyl)ethanamine (1.0 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product, (S)-1-(2-bromophenyl)-N-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)ethanamine.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical parameters and expected results for the described Buchwald-Hartwig amination.
| Parameter | Value / Condition | Notes |
| Scale | 10 mmol | Protocol is scalable with appropriate adjustments. |
| Catalyst Loading | 2 mol % Pd₂(dba)₃ | Lower loading may be possible with optimization. |
| Ligand | Xantphos | A common bulky phosphine ligand for this transformation. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene | Anhydrous conditions are crucial for catalytic activity. |
| Temperature | 110 °C | Ensures sufficient reaction rate. |
| Reaction Time | 12 - 18 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 75 - 90% | Yields are dependent on purity of starting materials and reaction conditions. |
| Purity (Post-Chromo.) | >98% | As determined by HPLC and ¹H NMR. |
| Chiral Purity (e.e.) | >99% | The reaction is not expected to affect the stereocenter. |
Experimental Workflow Diagram
The logical flow of the experimental protocol is outlined below.
Caption: General workflow for the synthesis and purification.
Disclaimer: This document provides a representative protocol. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Reaction conditions may require optimization for different scales or specific equipment.
Application Note: Chiral HPLC Analysis of (S)-1-(2-Bromophenyl)ethanamine via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chiral analysis of (S)-1-(2-Bromophenyl)ethanamine using pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC). Chiral primary amines, such as (S)-1-(2-Bromophenyl)ethanamine, are pivotal intermediates in the synthesis of pharmaceuticals. Consequently, the accurate determination of their enantiomeric purity is critical for quality control and regulatory compliance. This protocol describes the derivatization of the primary amine with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers, which can be effectively separated on a standard achiral reversed-phase HPLC column. This method provides excellent resolution and sensitivity for the quantification of the corresponding R-enantiomer.
Introduction
The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods to separate and quantify enantiomers is of utmost importance in the pharmaceutical industry. Direct separation of enantiomers can be challenging and often requires expensive chiral stationary phases (CSPs). An alternative and widely adopted approach is the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral HPLC columns.[1]
Marfey's reagent is a well-established CDA for the analysis of primary and secondary amines and amino acids.[2][3][4][5] The reaction of Marfey's reagent with a chiral amine results in the formation of stable diastereomers that can be readily separated by reversed-phase HPLC and detected with high sensitivity due to the presence of the dinitrophenyl chromophore.[5] This application note provides a detailed protocol for the derivatization of (S)-1-(2-Bromophenyl)ethanamine with Marfey's reagent and its subsequent analysis by HPLC.
Experimental Protocols
Materials and Reagents
-
(S)-1-(2-Bromophenyl)ethanamine (≥98% purity)
-
(R)-1-(2-Bromophenyl)ethanamine (≥98% purity)
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Sodium bicarbonate (ACS grade)
-
Hydrochloric acid (1 M)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Autosampler vials
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of water.
-
Marfey's Reagent Solution (10 mg/mL): Dissolve 10 mg of Marfey's reagent in 1 mL of acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution of (S)-1-(2-Bromophenyl)ethanamine (1 mg/mL): Accurately weigh 10 mg of (S)-1-(2-Bromophenyl)ethanamine and dissolve it in 10 mL of sample diluent.
-
Standard Stock Solution of (R)-1-(2-Bromophenyl)ethanamine (1 mg/mL): Accurately weigh 10 mg of (R)-1-(2-Bromophenyl)ethanamine and dissolve it in 10 mL of sample diluent.
Derivatization Protocol
-
In an autosampler vial, add 100 µL of the amine standard solution or sample.
-
Add 200 µL of 1 M sodium bicarbonate buffer.
-
Add 400 µL of the Marfey's reagent solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40°C for 1 hour in a water bath or heating block.
-
After incubation, cool the vial to room temperature.
-
Neutralize the reaction by adding 100 µL of 1 M hydrochloric acid.
-
Filter the resulting solution through a 0.45 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for HPLC analysis.
HPLC Method
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) as detailed in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 60 | 40 |
| 35 | 60 | 40 |
Data Presentation
The following table summarizes the expected chromatographic results for the derivatized enantiomers of 1-(2-Bromophenyl)ethanamine.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| L-FDAA-(S)-Amine Diastereomer | 18.5 | - | 1.1 |
| L-FDAA-(R)-Amine Diastereomer | 20.2 | > 2.0 | 1.2 |
Visualization of Experimental Workflow and Principle
Caption: Experimental workflow for the derivatization and HPLC analysis.
Caption: Principle of chiral separation via diastereomer formation.
Discussion
The described method offers a reliable and sensitive approach for the chiral analysis of (S)-1-(2-Bromophenyl)ethanamine. The derivatization with Marfey's reagent is straightforward and results in stable diastereomers with a strong UV chromophore, enhancing detection sensitivity. The separation on a conventional C18 column is advantageous as it obviates the need for specialized and more expensive chiral columns. The provided HPLC gradient allows for excellent resolution between the two diastereomeric peaks, enabling accurate quantification of the enantiomeric excess.
Conclusion
This application note provides a detailed protocol for the derivatization and subsequent HPLC analysis of (S)-1-(2-Bromophenyl)ethanamine. The method is suitable for quality control in research and development settings, as well as for routine analysis in the pharmaceutical industry. The use of Marfey's reagent for pre-column derivatization offers a robust and sensitive means to determine the enantiomeric purity of this key chiral intermediate.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for the Enzymatic Resolution of 1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure amines is of paramount importance. Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of racemates. This application note provides a detailed protocol for the kinetic resolution of racemic 1-(2-Bromophenyl)ethanamine using Candida antarctica lipase B (CALB), a versatile and highly selective biocatalyst.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is the process of separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, the enzyme Candida antarctica lipase B selectively catalyzes the acylation of one enantiomer of 1-(2-Bromophenyl)ethanamine at a much higher rate than the other. This results in a mixture containing one enantiomer as the acylated product (amide) and the other as the unreacted amine. The two can then be separated by standard chemical techniques. The selectivity of the enzyme is key to achieving high enantiomeric excess (e.e.) for both the product and the remaining substrate.
Data Presentation
The following table summarizes typical quantitative data obtained during the enzymatic resolution of 1-(2-Bromophenyl)ethanamine under optimized conditions. Please note that these values are illustrative and can be influenced by the specific reaction conditions.
| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |
| 1 | Ethyl acetate | Toluene | 24 | 48 | >99 (S) | 96 (R) |
| 2 | Isopropyl acetate | MTBE | 24 | 50 | >99 (S) | 98 (R) |
| 3 | Vinyl acetate | DIPE | 12 | 52 | 97 (S) | >99 (R) |
| 4 | Ethyl methoxyacetate | Toluene | 18 | 49 | >99 (S) | 97 (R) |
e.e. = enantiomeric excess; MTBE = Methyl tert-butyl ether; DIPE = Diisopropyl ether. The stereochemical outcome ((R) or (S)) is an expected result based on common lipase selectivity and should be experimentally determined.
Experimental Protocols
Materials and Equipment
-
Racemic 1-(2-Bromophenyl)ethanamine
-
Immobilized Candida antarctica lipase B (Novozym 435 is a common commercial formulation)
-
Acyl donor (e.g., isopropyl acetate, ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., Toluene, MTBE)
-
Orbital shaker incubator
-
Reaction vials with screw caps
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based CSP)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Enzymatic Kinetic Resolution of 1-(2-Bromophenyl)ethanamine
-
Reaction Setup:
-
To a 10 mL screw-capped vial, add 50 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
Add 5 mL of anhydrous toluene to the vial.
-
Add 1 mmol of racemic 1-(2-Bromophenyl)ethanamine to the reaction mixture.
-
Add 1.2 mmol of the acyl donor (e.g., isopropyl acetate).
-
-
Incubation:
-
Seal the vial tightly and place it in an orbital shaker incubator.
-
Incubate the reaction at 40°C with shaking at 200 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
-
Reaction Termination and Product Separation:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
The filtrate contains the unreacted (S)-1-(2-Bromophenyl)ethanamine and the acylated (R)-N-(1-(2-Bromophenyl)ethyl)acetamide.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The amine and the amide can be separated by column chromatography on silica gel or by acid-base extraction.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a cellulose or amylose-based column like CHIRALPAK® IA or similar).
-
-
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The two enantiomers of 1-(2-Bromophenyl)ethanamine and the two enantiomers of the corresponding amide should be resolved.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the enantiomers:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Protocol 3: NMR Spectroscopy for Enantiomeric Excess Determination (Alternative Method)
-
Using a Chiral Derivatizing Agent (e.g., Mosher's acid chloride):
-
React the amine sample with a chiral derivatizing agent to form diastereomers.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
The signals of the diastereomers should be distinct and well-resolved.
-
Determine the ratio of the diastereomers by integrating the corresponding signals to calculate the enantiomeric excess of the original amine.
-
-
Using a Chiral Solvating Agent:
-
Dissolve the amine sample in a suitable deuterated solvent containing a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
The chiral solvating agent will form transient diastereomeric complexes with the enantiomers of the amine, leading to separate signals in the NMR spectrum.
-
Integrate the distinct signals to determine the enantiomeric ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic resolution of 1-(2-Bromophenyl)ethanamine.
Caption: Key factors influencing the efficiency of the enzymatic resolution process.
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure 1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1-(2-Bromophenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereocenter plays a crucial role in determining the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the scale-up synthesis of this chiral amine, focusing on robust and efficient methodologies suitable for laboratory and industrial settings. The primary routes discussed are asymmetric synthesis via hydrogenation of a prochiral ketone and kinetic resolution of the racemic amine.
Synthetic Strategies Overview
Two principal strategies for obtaining enantiomerically pure 1-(2-Bromophenyl)ethanamine are highlighted:
-
Asymmetric Synthesis: This approach directly creates the desired enantiomer from a prochiral starting material, 2'-bromoacetophenone. The key step is an asymmetric hydrogenation or transfer hydrogenation, which establishes the chiral center with high enantioselectivity.
-
Kinetic Resolution: This method involves the separation of a racemic mixture of 1-(2-Bromophenyl)ethanamine. Typically, an enzyme is used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
The choice of strategy often depends on factors such as substrate availability, catalyst cost, desired enantiomeric purity, and scalability.
Asymmetric Synthesis via Transfer Hydrogenation of 2'-Bromoacetophenone
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The resulting chiral 1-(2-bromophenyl)ethanol can then be converted to the corresponding amine. Ruthenium(II) complexes with chiral ligands are commonly employed as catalysts for this transformation.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of 1-(2-Bromophenyl)ethanamine.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is based on established procedures for the asymmetric transfer hydrogenation of acetophenone derivatives.[1]
Materials:
-
2'-Bromoacetophenone
-
[RuCl(p-cymene)((R,R)-TsDACH)] or other suitable chiral Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral ruthenium catalyst in the anhydrous solvent.
-
Add the 2'-bromoacetophenone to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) and monitor the progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-(2-bromophenyl)ethanol by column chromatography on silica gel.
Note: The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as conversion to a mesylate followed by displacement with azide and subsequent reduction.
Data Presentation: Asymmetric Transfer Hydrogenation
| Parameter | Value | Reference |
| Substrate | 2'-Bromoacetophenone | N/A |
| Catalyst | Ru(II)/Chiral Diamine Ligand | [1] |
| Hydrogen Source | Formic Acid/Triethylamine | [1] |
| Solvent | Dichloromethane | N/A |
| Temperature | 25-40 °C | N/A |
| Typical Yield of Alcohol | >90% | [1] |
| Typical Enantiomeric Excess (ee) of Alcohol | >95% | [1] |
Enzymatic Kinetic Resolution of Racemic 1-(2-Bromophenyl)ethanamine
Kinetic resolution is a widely used industrial method for separating enantiomers.[4][5] In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For primary amines, lipases are commonly used to catalyze the N-acylation of one enantiomer. Candida antarctica lipase B (CAL-B) is known for its high selectivity and stability.[4]
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of 1-(2-Bromophenyl)ethanamine.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on established procedures for the lipase-catalyzed resolution of racemic amines.[4]
Materials:
-
Racemic 1-(2-Bromophenyl)ethanamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Standard laboratory glassware
-
Purification supplies (solvents for extraction and chromatography)
Procedure:
-
To a solution of racemic 1-(2-Bromophenyl)ethanamine in the chosen organic solvent, add the acyl donor.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted (S)-amine from the (R)-amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.
-
Basify the aqueous layer and extract the (S)-amine with an organic solvent. Dry the organic layer and concentrate to obtain the enantiomerically pure (S)-amine.
-
The (R)-amide can be hydrolyzed under acidic or basic conditions to yield the (R)-amine if desired.
Data Presentation: Enzymatic Kinetic Resolution
| Parameter | Value | Reference |
| Substrate | Racemic 1-(2-Bromophenyl)ethanamine | N/A |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | [4] |
| Acyl Donor | Ethyl acetate or Ethyl methoxyacetate | [4] |
| Solvent | Methyl tert-butyl ether (MTBE) | [4] |
| Temperature | 30-50 °C | [5] |
| Typical Conversion | ~50% | [4] |
| Typical Enantiomeric Excess (ee) of (S)-amine | >99% | [4] |
| Typical Enantiomeric Excess (ee) of (R)-amide | >99% | [4] |
Conclusion
Both asymmetric synthesis via transfer hydrogenation and enzymatic kinetic resolution are viable and scalable methods for producing enantiomerically pure 1-(2-Bromophenyl)ethanamine. The choice between these routes will depend on specific project requirements, including cost, available equipment, and the desired enantiomer. The provided protocols and data offer a solid foundation for the development and optimization of a scale-up synthesis process for this important chiral intermediate. It is always recommended to perform small-scale optimization experiments before proceeding to a larger scale.
References
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 ligand: partial ligand reduction is the key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of (S)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][3] This application note provides a detailed protocol for the Buchwald-Hartwig amination of a specific chiral primary amine, (S)-1-(2-Bromophenyl)ethanamine, with various aryl halides. The preservation of stereochemistry at the chiral center is a critical aspect of this transformation, making it highly valuable for the synthesis of enantiomerically pure N-aryl amines.[4]
The general transformation involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective, especially for coupling primary amines.[3][5]
Data Presentation
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Bromobenzene | [PdCl(allyl)]₂ / tBuXPhos | K₃PO₄ | Toluene/Water | 50 | 16 | >95 |
| 2 | 4-Bromotoluene | [PdCl(allyl)]₂ / tBuXPhos | K₃PO₄ | Toluene/Water | 50 | 16 | >95 |
| 3 | 4-Bromoanisole | [PdCl(allyl)]₂ / tBuXPhos | K₃PO₄ | Toluene/Water | 50 | 16 | >95 |
| 4 | 4-Bromobenzonitrile | [PdCl(allyl)]₂ / tBuXPhos | K₃PO₄ | Toluene/Water | 50 | 16 | 90 |
| 5 | 3-Bromopyridine | [PdCl(allyl)]₂ / tBuXPhos | K₃PO₄ | Toluene/Water | 50 | 16 | 85 |
Data adapted from a study on the one-pot synthesis of chiral N-arylamines combining biocatalytic amination with Buchwald-Hartwig N-arylation. The study confirms the preservation of the asymmetric center during the cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of (S)-1-(2-Bromophenyl)ethanamine with an aryl bromide.
Materials:
-
(S)-1-(2-Bromophenyl)ethanamine
-
Aryl bromide (e.g., bromobenzene)
-
Palladium catalyst precursor (e.g., [PdCl(allyl)]₂)
-
Phosphine ligand (e.g., tBuXPhos)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst precursor (e.g., [PdCl(allyl)]₂, 1-2 mol%) and the phosphine ligand (e.g., tBuXPhos, 2-4 mol%).
-
Addition of Reagents: To the flask, add the base (e.g., K₃PO₄, 1.5 - 2.0 equivalents), the aryl bromide (1.0 equivalent), and (S)-1-(2-Bromophenyl)ethanamine (1.1 - 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) and degassed water to the reaction mixture. A typical solvent ratio would be 10:1 toluene to water. The reaction should be set up to a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 50-100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl amine product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Reductive Amination Protocols for the Synthesis of Secondary Amines from (S)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a reliable and versatile strategy for the synthesis of secondary and tertiary amines. This method is particularly valuable in drug discovery and development, where the construction of complex amine-containing molecules is paramount. The protocol involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.
This document provides detailed protocols for the synthesis of a variety of secondary amines via the reductive amination of the chiral primary amine, (S)-1-(2-Bromophenyl)ethanamine. The protocols outlined herein utilize common and effective reducing agents, offering researchers a selection of methods adaptable to various substrates and laboratory conditions. The chirality of the starting amine makes these protocols particularly relevant for the synthesis of enantiomerically enriched compounds, a critical aspect in the development of stereospecific pharmaceuticals.
Three primary protocols are detailed, employing sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Each method possesses distinct advantages concerning reactivity, selectivity, and operational simplicity.
Key Features of the Protocols:
-
Versatility: Applicable to a wide range of aldehyde and ketone coupling partners.
-
Stereocontrol: Utilizes a chiral starting material to potentially induce diastereoselectivity in the final products.
-
Efficiency: Generally high-yielding reactions under relatively mild conditions.
-
Practicality: Employs readily available reagents and standard laboratory techniques.
Reaction Pathway Overview
The general pathway for the reductive amination of (S)-1-(2-Bromophenyl)ethanamine with a carbonyl compound (aldehyde or ketone) to yield a secondary amine is depicted below. The reaction proceeds through the formation of an imine intermediate, which is then reduced.
Caption: General reaction pathway for reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the one-pot reductive amination of aldehydes and ketones.[1][2][3][4] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards carbonyls, allowing for the preferential reduction of the in situ formed iminium ion.[3]
Experimental Workflow:
Caption: Workflow for NaBH(OAc)₃ mediated reductive amination.
Detailed Methodology:
-
To a solution of (S)-1-(2-Bromophenyl)ethanamine (1.0 mmol, 1.0 eq.) and the corresponding aldehyde or ketone (1.1 mmol, 1.1 eq.) in 1,2-dichloroethane (DCE, 10 mL) is added sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another selective reducing agent that is effective for reductive aminations, particularly in protic solvents like methanol.[1] It is stable at neutral or slightly acidic pH, where the imine formation is often favored.[1]
Experimental Workflow:
Caption: Workflow for NaBH₃CN mediated reductive amination.
Detailed Methodology:
-
A solution of (S)-1-(2-Bromophenyl)ethanamine (1.0 mmol, 1.0 eq.) and the aldehyde or ketone (1.2 mmol, 1.2 eq.) is prepared in methanol (15 mL).
-
The pH of the solution is adjusted to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Sodium cyanoborohydride (1.5 mmol, 1.5 eq.) is added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water (20 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified via flash chromatography.
Protocol 3: Catalytic Reductive Amination via Hydrogenation
Catalytic hydrogenation offers a greener alternative for reductive amination, utilizing molecular hydrogen as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method often provides high yields and clean reactions.
Experimental Workflow:
Caption: Workflow for catalytic hydrogenation.
Detailed Methodology:
-
In a pressure vessel, (S)-1-(2-Bromophenyl)ethanamine (1.0 mmol, 1.0 eq.), the carbonyl compound (1.1 mmol, 1.1 eq.), and 10% palladium on carbon (50 mg, 5 mol%) are suspended in ethanol (20 mL).
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 psi with hydrogen.
-
The mixture is stirred vigorously at room temperature for 12-16 hours.
-
After carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Data Presentation
The following tables summarize typical yields for the synthesis of secondary amines from (S)-1-(2-Bromophenyl)ethanamine with representative aldehydes and ketones using the protocols described above. Please note that yields are highly substrate-dependent and optimization may be required for specific combinations.
Table 1: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | 85 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 88 |
| Isobutyraldehyde | NaBH₃CN | MeOH | 24 | 78 |
| Benzaldehyde | H₂/Pd-C | EtOH | 14 | 92 |
Table 2: Reductive Amination with Ketones
| Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| Acetone | NaBH(OAc)₃ | DCE | 24 | 75 | N/A |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 20 | 82 | 65:35 |
| Acetophenone | NaBH₃CN | MeOH | 24 | 65 | 70:30 |
| Cyclohexanone | H₂/Pd-C | EtOH | 16 | 88 | 60:40 |
Note: Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture and may vary based on the specific reaction conditions and purification method.
Concluding Remarks
The reductive amination protocols provided offer robust and versatile methods for the synthesis of a diverse array of chiral secondary amines from (S)-1-(2-Bromophenyl)ethanamine. The choice of reducing agent and reaction conditions can be tailored to the specific aldehyde or ketone coupling partner to optimize yield and, in the case of prochiral ketones, potentially influence diastereoselectivity. These methods are invaluable tools for medicinal chemists and researchers in the synthesis of novel, enantiomerically enriched compounds for drug discovery and development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Amine Hydrochloride Salts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of amine hydrochloride salts in organic reaction media. These resources are designed to offer practical solutions and detailed protocols to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amine hydrochloride salt is insoluble in my non-polar organic solvent. What is the most straightforward approach to address this?
A1: The most common and often simplest solution is to convert the amine hydrochloride salt back to its free amine form. The free amine is typically a neutral, more lipophilic molecule that exhibits significantly higher solubility in a wide range of organic solvents. This process is commonly referred to as "free-basing."
Q2: How do I perform a "free-basing" of my amine hydrochloride salt?
A2: Free-basing can be achieved through several methods, with the most common being an aqueous workup.
-
Aqueous Workup with a Mild Base: This involves dissolving the amine hydrochloride salt in water or a biphasic system and adding a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the hydrochloric acid. The liberated free amine can then be extracted into an organic solvent.[1]
-
Aqueous Workup with a Strong Base: For less basic amines, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation.[2]
Q3: My free amine is water-soluble, and I'm experiencing low recovery after aqueous extraction. What are my options?
A3: This is a common issue with low molecular weight or highly polar amines. Here are several strategies to overcome this:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic amine in the aqueous phase, driving it into the organic layer during extraction.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble amines, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over an extended period.
-
Non-Aqueous Free-Basing: To avoid water altogether, you can suspend the amine hydrochloride salt in an organic solvent and add a solid, insoluble base like potassium carbonate or cesium carbonate.[3] After stirring, the solid inorganic salts can be filtered off, leaving the free amine in the organic solution.
-
Use of Propylene Oxide: Propylene oxide can be used as an HCl scavenger in a non-aqueous environment. It reacts with HCl to form a chlorohydrin, which can often be removed under reduced pressure.[1]
Q4: Can I use my amine hydrochloride salt directly in the reaction without free-basing?
A4: Yes, in many cases, you can use the amine hydrochloride salt directly by employing one of the following methods:
-
In Situ Neutralization with an Organic Base: Add a stoichiometric excess (typically 2.2-2.5 equivalents) of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base), to the reaction mixture. One equivalent will neutralize the HCl salt, and the subsequent equivalents will act as the base for the reaction itself.[4] The resulting triethylammonium chloride or diisopropylethylammonium chloride may precipitate and can be filtered off, or it may remain soluble depending on the reaction solvent.[5]
-
Phase Transfer Catalysis (PTC): This is an excellent technique for reactions involving a water-soluble salt and an organic-soluble reactant. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where the reaction occurs. This method avoids the need to dissolve the amine salt in the organic solvent.
Q5: My reaction is sensitive to water. Which methods should I prioritize?
A5: For moisture-sensitive reactions, it is crucial to avoid aqueous workups. The recommended approaches are:
-
Non-Aqueous Free-Basing: As described in A3, using solid inorganic bases in an organic solvent.
-
In Situ Neutralization: Using a dry tertiary amine base like triethylamine or DIPEA in an anhydrous organic solvent. Ensure all reagents and solvents are thoroughly dried before use.[6]
Q6: I am performing an acylation reaction with an acid chloride. What is the best way to handle the amine hydrochloride starting material?
A6: For acylation reactions, in situ neutralization is a very common and effective strategy. Add the amine hydrochloride salt and 2.2 equivalents of triethylamine to your anhydrous reaction solvent (e.g., dichloromethane). Cool the mixture in an ice bath before slowly adding the acyl chloride.[7] The triethylamine will neutralize both the starting amine salt and the HCl generated during the reaction.[4]
Q7: The triethylammonium hydrochloride salt formed during my reaction is precipitating and making stirring difficult. What can I do?
A7: This is a common occurrence as triethylammonium hydrochloride has low solubility in many organic solvents.
-
Solvent Choice: Consider using a more polar solvent, such as dimethylformamide (DMF), where the salt is more soluble.[5]
-
Use of Hünig's Base (DIPEA): The hydrochloride salt of DIPEA is often more soluble in organic solvents than that of triethylamine.[5]
-
Mechanical Stirring: For larger scale reactions, switching from magnetic stirring to overhead mechanical stirring can handle thick slurries more effectively.
Data Presentation
Table 1: General Solubility Characteristics of Amine Hydrochloride Salts and Their Corresponding Free Amines
| Compound Type | Water | Polar Protic Solvents (e.g., Methanol, Ethanol) | Polar Aprotic Solvents (e.g., DMF, DMSO) | Ethereal Solvents (e.g., Diethyl Ether, THF) | Non-Polar Solvents (e.g., Hexane, Toluene) |
| Amine Hydrochloride Salt | High | Moderate to High | Low to Moderate | Insoluble to Sparingly Soluble | Insoluble |
| Free Amine (Non-polar) | Low to Insoluble | Moderate to High | High | High | High |
| Free Amine (Polar) | Moderate to High | High | High | Low to Moderate | Insoluble to Low |
Note: The solubility of a specific amine hydrochloride salt can vary significantly based on its molecular weight, the presence of other functional groups, and the specific solvent. Experimental verification is always recommended.[8][9][10]
Experimental Protocols
Protocol 1: Aqueous Free-Basing of an Amine Hydrochloride Salt
This protocol describes the conversion of an amine hydrochloride salt to its free amine using a saturated sodium bicarbonate solution followed by extraction.
Materials:
-
Amine hydrochloride salt
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water in a separatory funnel. If the salt is not fully dissolving, a co-solvent like methanol can be added, which will be removed later during the workup.
-
Neutralization: Slowly add the saturated NaHCO₃ solution to the separatory funnel. Swirl gently and periodically vent the funnel to release the evolved CO₂ gas. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: Add the organic extraction solvent to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.
-
Separation: Drain the lower organic layer (if using a solvent denser than water like dichloromethane) or the upper organic layer (if using a solvent less dense than water like ethyl acetate) into a clean Erlenmeyer flask.
-
Re-extraction: Perform two more extractions of the aqueous layer with the organic solvent to ensure complete recovery of the free amine. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to yield the free amine.
Protocol 2: In Situ Neutralization for an Acylation Reaction
This protocol details the use of an amine hydrochloride salt directly in an acylation reaction with an acyl chloride using triethylamine for in situ neutralization.
Materials:
-
Amine hydrochloride salt
-
Acyl chloride
-
Triethylamine (TEA), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine hydrochloride salt (1.0 equivalent) and anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 equivalents) to the suspension. Stir the mixture at room temperature for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]
Visualizations
Caption: Workflow for aqueous free-basing of an amine hydrochloride salt.
Caption: Decision tree for selecting a method to overcome solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing racemization of (S)-1-(2-Bromophenyl)ethanamine during reaction
Welcome to the technical support center for (S)-1-(2-Bromophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this chiral amine. Below, you will find troubleshooting guides and frequently asked questions to help you maintain the enantiomeric purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization for (S)-1-(2-Bromophenyl)ethanamine during a reaction?
A1: Racemization of (S)-1-(2-Bromophenyl)ethanamine, a chiral benzylic amine, typically occurs through the formation of a planar, achiral imine intermediate. The proton at the chiral center (the carbon bearing the amino group) is benzylic and therefore acidic, making it susceptible to abstraction by a base. Once the achiral imine is formed, it can be protonated or attacked by a nucleophile from either face, leading to a loss of stereochemical integrity and the formation of a racemic mixture.[1]
Key factors that promote racemization include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the energy barrier for deprotonation-reprotonation, leading to racemization.[1]
-
Base Strength and Steric Hindrance: Strong and sterically unhindered bases can readily abstract the alpha-proton, increasing the rate of imine formation and subsequent racemization.
-
Prolonged Reaction Times: Longer exposure to conditions that facilitate racemization increases the likelihood of enantiomeric erosion.
-
Choice of Reagents: In N-acylation reactions, the choice of coupling reagent and any additives plays a critical role. Some reagents can promote the formation of intermediates that are more prone to racemization.[1]
Q2: How does the choice of base affect the stereochemical stability of (S)-1-(2-Bromophenyl)ethanamine?
A2: The choice of base is critical for preventing racemization. Stronger and less sterically hindered bases, such as triethylamine (TEA), can accelerate the abstraction of the proton at the chiral center, leading to higher levels of racemization. It is generally recommended to use weaker or more sterically hindered bases to minimize this side reaction.
-
Recommended Bases:
-
N-Methylmorpholine (NMM): A weaker base than DIPEA and TEA, often a good first choice.
-
2,4,6-Collidine: A sterically hindered base that is effective at minimizing proton abstraction from the chiral center.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): While stronger than NMM, its steric bulk can sometimes mitigate its basicity in this context. It is often preferred over TEA.
-
Q3: Which coupling reagents are recommended for N-acylation of (S)-1-(2-Bromophenyl)ethanamine to minimize racemization?
A3: For N-acylation reactions, such as amide bond formation, the use of modern coupling reagents, often in combination with additives, is crucial to suppress racemization. These reagents form active esters that are less prone to racemization compared to intermediates formed with older reagents like carbodiimides alone.
-
Recommended Coupling Reagents and Additives:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) . These combinations are highly effective at suppressing racemization.[1][2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt known for its high efficiency and low racemization potential.
-
Carbodiimides (e.g., DCC, DIC) should almost always be used with an additive like HOBt (1-Hydroxybenzotriazole) or, preferably, OxymaPure to minimize racemization.[1]
-
Q4: Can enzymatic methods be used to prevent racemization?
A4: Yes, enzymatic methods are an excellent strategy for preventing racemization. Enzymes such as lipases and transaminases operate under mild conditions (neutral pH, room temperature) and exhibit high stereoselectivity.[3] For instance, a kinetic resolution using a lipase to acylate the (S)-enantiomer would leave the unreacted (R)-enantiomer with high enantiomeric purity, and the acylated product would also be enantiomerically pure. Biocatalytic methods can often completely avoid the issue of racemization seen in traditional chemical synthesis.[3]
Troubleshooting Guides
Problem: Significant loss of enantiomeric excess (% ee) is observed in the product after reacting (S)-1-(2-Bromophenyl)ethanamine.
This troubleshooting guide provides a systematic approach to identifying and resolving the cause of racemization.
Caption: Troubleshooting workflow for addressing racemization issues.
Data Presentation
The following table summarizes the expected impact of different coupling reagents on the extent of racemization during the acylation of a chiral center alpha to a nitrogen atom. The data is adapted from studies on sensitive amino acids and serves as a qualitative guide for selecting reagents for the acylation of (S)-1-(2-Bromophenyl)ethanamine.
| Coupling Reagent Combination | Expected Racemization Level | Recommendation for (S)-1-(2-Bromophenyl)ethanamine |
| DIC / OxymaPure | Very Low | Highly Recommended |
| HATU / NMM or DIPEA | Very Low | Highly Recommended |
| COMU / NMM or DIPEA | Very Low | Highly Recommended |
| DIC / HOBt | Low to Moderate | Recommended with caution |
| DIC alone | High | Not Recommended |
| HBTU / TEA | Moderate to High | Not Recommended |
Data adapted from studies on racemization during peptide synthesis. The exact percentage of racemization can vary based on specific reaction conditions.[1][2]
Experimental Protocols
Protocol 1: Low-Racemization N-Acylation of (S)-1-(2-Bromophenyl)ethanamine
This protocol is designed to minimize racemization during the formation of an amide bond.
Materials:
-
(S)-1-(2-Bromophenyl)ethanamine
-
Carboxylic acid of interest
-
HATU
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (2.0 eq) to the cooled solution and stir for 1-2 minutes.
-
Amine Addition: Add a solution of (S)-1-(2-Bromophenyl)ethanamine (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a neutral eluent system.
Protocol 2: Analysis of Enantiomeric Excess (% ee) by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of the N-acylated product.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
HPLC-grade hexane and isopropanol (or other suitable mobile phase components).
Procedure:
-
Column Selection: Choose a chiral column suitable for the separation of your N-acylated product. Polysaccharide-based columns are often a good starting point for this class of compounds.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a small volume of the sample (e.g., 10 µL).
-
Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks.
-
-
Quantification:
-
Integrate the peak areas for both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Mandatory Visualizations
Caption: Mechanism of base-catalyzed racemization via an achiral imine intermediate.
Caption: Recommended experimental workflow for low-racemization N-acylation.
References
Technical Support Center: Troubleshooting Side Reactions of (S)-1-(2-Bromophenyl)ethanamine hydrochloride in Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using (S)-1-(2-Bromophenyl)ethanamine hydrochloride in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions where this compound is used?
A1: this compound is a chiral primary amine commonly used as a nucleophile in various cross-coupling reactions. The most prevalent of these is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a carbon-nitrogen (C-N) bond between the amine and an aryl halide or triflate.[1][2] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1] While less common, it can also potentially be involved in other coupling reactions where a primary amine is a suitable coupling partner.
Q2: What are the primary side reactions to be aware of when using this chiral amine in coupling reactions?
A2: The two most significant side reactions to consider are:
-
Racemization: Loss of enantiomeric purity of the chiral center is a major concern. This can occur through various mechanisms, particularly in the presence of a palladium catalyst.[3][4]
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom, leading to an undesired byproduct and consumption of the starting material.[5][6][7][8]
Other potential side reactions include the formation of diarylamines if the product of the initial coupling reacts further, and catalyst deactivation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Loss of Enantiomeric Purity (Racemization) in the Coupled Product
Symptom: The enantiomeric excess (ee) of your purified product is lower than expected, or you observe both enantiomers during chiral HPLC analysis.
Potential Causes and Solutions:
The choice of phosphine ligand in palladium-catalyzed amination is critical to prevent racemization. Monodentate phosphine ligands are more likely to cause racemization, while bidentate phosphine ligands can help preserve the stereochemical integrity of the chiral amine.
| Ligand Type | Observation | Recommendation |
| Monodentate (e.g., P(o-tolyl)₃) | Can lead to significant racemization. | Avoid using monodentate phosphine ligands when coupling chiral primary amines. |
| Bidentate (e.g., BINAP, Josiphos) | Generally preserves enantiomeric purity. | Use bidentate phosphine ligands to minimize racemization. |
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for addressing racemization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with Minimized Racemization [3]
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), (S)-BINAP (2-4 mol%), and a stir bar.
-
Reaction Setup: Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent and Degassing: Add anhydrous toluene (5 mL per 1 mmol of amine). Seal the tube and degas the mixture by three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Issue 2: Formation of Hydrodehalogenated Byproduct
Symptom: You observe a significant amount of a byproduct where the bromine atom on your starting aryl halide has been replaced by a hydrogen atom.
Potential Causes and Solutions:
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can be influenced by the catalyst, ligand, base, and solvent.[5][6][7][8]
| Parameter | Observation | Recommendation |
| Catalyst/Ligand | Certain palladium-ligand complexes are more prone to promoting hydrodehalogenation. | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction. |
| Base | Strong bases can sometimes exacerbate hydrodehalogenation. | If using a very strong base like NaOt-Bu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Solvent | The solvent can influence the reaction pathway. | Toluene is a common solvent; however, exploring other aprotic solvents like dioxane or THF might be beneficial. |
| Additives | The presence of water or other proton sources can contribute to this side reaction. | Ensure all reagents and solvents are anhydrous. |
Troubleshooting Workflow for Hydrodehalogenation:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination [9][10][11][12]
This is a general protocol and may require optimization for your specific product.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclodextrin-based columns are often effective for separating chiral amines and their derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol. Small amounts of an amine additive (e.g., diethylamine, 0.1%) may be needed to improve peak shape.
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of your sample. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Data Summary
| Parameter | Condition | Expected Impact on Racemization | Expected Impact on Hydrodehalogenation |
| Ligand | Monodentate (e.g., P(o-tolyl)₃) | High Risk | Variable |
| Bidentate (e.g., BINAP) | Low Risk | Generally lower than monodentate | |
| Base | Strong (e.g., NaOt-Bu) | Moderate Risk | High Risk |
| Weaker (e.g., Cs₂CO₃) | Low Risk | Lower Risk | |
| Temperature | High | Increased Risk | Increased Risk |
| Low | Decreased Risk | Decreased Risk |
Note: This technical support guide is intended to provide general guidance. Optimal reaction conditions should be determined experimentally for each specific substrate combination.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of (S)-1-(2-Bromophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-1-(2-Bromophenyl)ethanamine from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (S)-1-(2-Bromophenyl)ethanamine.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Incomplete reaction or side reactions during synthesis. | Optimize the reaction conditions before purification. Use techniques like NMR or LC-MS to analyze the crude mixture and identify byproducts. |
| Loss of product during extraction or transfer steps. | Ensure proper phase separation during extractions. Minimize the number of transfer steps. | |
| For crystallization-based methods, the product might be too soluble in the chosen solvent. | Screen for alternative solvents where the desired enantiomer salt has lower solubility. | |
| For enzymatic resolution, the theoretical maximum yield for the desired enantiomer is 50% in a kinetic resolution. | Consider a dynamic kinetic resolution approach if applicable to racemize the unwanted enantiomer in situ. | |
| Low Enantiomeric Excess (e.e.) | Ineffective chiral resolution agent or conditions for diastereomeric salt formation. | Screen various chiral resolving agents (e.g., different tartaric acid derivatives, mandelic acid). Optimize the crystallization solvent, temperature, and cooling rate. |
| Poor separation on chiral HPLC. | Screen different chiral stationary phases (CSPs) (e.g., polysaccharide-based, crown ether-based). Optimize the mobile phase composition (solvents, additives like acids or bases). | |
| Incomplete enzymatic reaction or low enzyme enantioselectivity. | Increase reaction time or enzyme loading. Screen different lipases or other enzymes. | |
| Difficulty with Crystallization (Oiling Out or No Precipitation) | The diastereomeric salt is too soluble or supersaturation is not achieved correctly. | Try different crystallization solvents or solvent mixtures. Use a seed crystal to induce crystallization. Control the cooling rate; slower cooling often yields better crystals. |
| Impurities in the reaction mixture inhibiting crystallization. | Perform a preliminary purification of the crude mixture (e.g., flash chromatography) before attempting chiral resolution. | |
| Poor Peak Shape in Chiral HPLC (Tailing, Broadening) | Strong interaction between the basic amine and acidic sites on the silica-based CSP. | Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), to improve peak shape. |
| Inappropriate mobile phase composition. | Adjust the ratio of organic modifiers and the concentration of additives. | |
| Inconsistent Purification Results | Variability in the quality of starting materials or reagents. | Use reagents from a consistent, high-quality source. |
| Minor variations in the experimental procedure. | Maintain strict control over reaction and purification parameters such as temperature, time, and concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying (S)-1-(2-Bromophenyl)ethanamine?
A1: The main strategies for resolving the enantiomers of 1-(2-Bromophenyl)ethanamine are:
-
Classical Chemical Resolution: This involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers.[3][4]
-
Enzymatic Kinetic Resolution: This method employs an enzyme, often a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[5]
Q2: How do I choose the best purification method for my needs?
A2: The choice of method depends on the scale of your purification, required purity, and available equipment.
-
For large-scale purification , classical chemical resolution via diastereomeric salt formation is often the most cost-effective and scalable method.[6]
-
For analytical purposes and small-scale preparative work requiring high purity, chiral HPLC is an excellent choice.[3]
-
Enzymatic resolution offers high enantioselectivity under mild conditions but is typically limited to a 50% yield for the desired enantiomer in a standard kinetic resolution.[5]
Q3: What are some common chiral resolving agents for amines?
A3: A variety of chiral acids can be used to form diastereomeric salts with amines. Common examples include:
-
(+)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[1][2][7]
-
(-)-Mandelic acid[1]
-
(+)-Camphor-10-sulfonic acid[1]
A screening process is often necessary to identify the most effective resolving agent and crystallization solvent for a specific amine.[6]
Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A4: Chiral HPLC is the most common and reliable method for determining the enantiomeric composition of your sample. By integrating the peak areas of the two enantiomers, you can calculate the e.e.
Q5: My chiral HPLC separation is not working. What should I try?
A5: If you are experiencing poor or no separation, consider the following:
-
Screen different columns: Polysaccharide-derived CSPs (e.g., Chiralpak IA, IB, IC) and cyclofructan-based CSPs are good starting points for primary amines.[8] Crown ether-based columns can also be effective.
-
Optimize the mobile phase: Vary the organic modifiers (e.g., ethanol, isopropanol in hexane for normal phase; acetonitrile, methanol for polar organic mode).[9]
-
Use additives: For basic amines, adding a small amount of a basic modifier like triethylamine can improve peak shape and resolution. Conversely, an acidic additive like trifluoroacetic acid may also be beneficial depending on the stationary phase.[9]
Data Presentation
Table 1: Comparison of Purification Methods for Chiral Amines
| Method | Principle | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1][2] | Up to 50% per crystallization step (theoretical). | >98% achievable with optimization. | Scalable, cost-effective for large quantities.[6] | Can be labor-intensive, requires screening of resolving agents and solvents.[1] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[3][4] | Dependent on scale, typically lower for preparative scale than crystallization. | >99% achievable. | High purity, applicable for both analytical and small-scale preparative work.[3] | Can be expensive, limited sample loading capacity for preparative scale. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer.[5] | <50% for the desired enantiomer (in kinetic resolution). | >99% achievable. | High enantioselectivity, mild reaction conditions. | Limited to 50% yield unless a dynamic kinetic resolution is employed. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the free (S)-1-(2-Bromophenyl)ethanamine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified amine.
-
Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC.
Note: The choice of solvent, resolving agent, and crystallization conditions must be optimized for the specific compound.
Protocol 2: General Procedure for Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase. For primary amines, polysaccharide-based columns (e.g., Chiralpak IA, IB) or cyclofructan-based columns are often effective.
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point for normal phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 or 80:20 ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. Monitor the separation at a suitable UV wavelength.
-
Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol percentage or the type of alcohol) or screen other chiral columns.
Protocol 3: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable organic solvent (e.g., toluene or MTBE), dissolve the racemic 1-(2-Bromophenyl)ethanamine.
-
Acyl Donor and Enzyme Addition: Add an acyl donor (e.g., ethyl acetate) and the lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the unreacted (S)-1-(2-Bromophenyl)ethanamine from the acylated (R)-enantiomer. This can often be achieved by an acid-base extraction, as the amine is basic and the amide is neutral.
-
Analysis: Determine the enantiomeric excess of the recovered (S)-amine by chiral HPLC.
Visualizations
Caption: General workflow for the purification of (S)-1-(2-Bromophenyl)ethanamine.
Caption: Decision tree for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Free Amine After Hydrochloride Salt Deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual acid from a free amine following the deprotection of its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual acid after deprotecting an amine hydrochloride salt?
A1: Residual acid, typically hydrochloric acid (HCl), can interfere with subsequent reactions where the free amine is used as a nucleophile. The protonated amine (ammonium salt) is not nucleophilic.[1] Furthermore, residual acid can affect the purity, stability, and solubility of the final compound. For drug development professionals, residual acid can impact the safety and efficacy of the active pharmaceutical ingredient (API).
Q2: What are the most common methods for removing residual acid and purifying the free amine?
A2: The most prevalent methods include:
-
Liquid-Liquid Extraction (Aqueous Work-up): This involves neutralizing the acid with a base and extracting the free amine into an organic solvent.
-
Column Chromatography: This technique separates the free amine from residual salts and other impurities based on polarity.
-
Recrystallization: This method is used to purify solid free amines by dissolving them in a suitable solvent and allowing them to crystallize, leaving impurities in the solution.
Q3: How do I choose the right purification method for my free amine?
A3: The choice of method depends on several factors, including the properties of your amine (e.g., solubility, boiling point, stability), the scale of your reaction, and the required purity of the final product. A general workflow for selecting a purification strategy is outlined below.
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Incomplete Neutralization/Residual Acidity
Question: After performing a basic wash, my organic layer still tests acidic, or my amine precipitates out upon concentration. What went wrong?
Answer: This indicates that the neutralization of the hydrochloric acid was incomplete.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Base | Ensure you are using a sufficient molar excess of base to neutralize all the HCl. A common practice is to use a saturated aqueous solution of a weak base like sodium bicarbonate or a dilute solution of a strong base like sodium hydroxide. |
| Weak Base Inefficiency | For some amine hydrochlorides, a weak base like sodium bicarbonate (NaHCO₃) may not be strong enough to fully deprotonate the ammonium salt. Consider using a stronger base like potassium carbonate (K₂CO₃) or a dilute solution of sodium hydroxide (NaOH).[2] |
| Poor Mixing | Vigorous stirring or shaking during the extraction is crucial to ensure efficient transfer of the acid into the aqueous phase. |
| Phase Separation Issues | If the layers do not separate cleanly, it can be difficult to remove the aqueous phase completely. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Question: When I try to extract my free amine, I'm getting a stable emulsion that won't separate. How can I break it?
Answer: Emulsion formation is a common problem, especially when dealing with amines that can act as surfactants.
Troubleshooting Steps:
Caption: Troubleshooting guide for emulsion formation.
Issue 3: Product Loss During Purification
Question: My yield of the free amine is very low after purification. Where could my product have gone?
Answer: Product loss can occur at various stages of the purification process.
Potential Causes and Mitigation Strategies:
| Stage | Cause of Loss | Mitigation Strategy |
| Liquid-Liquid Extraction | Incomplete Extraction: The free amine may have some solubility in the aqueous layer. | Perform multiple extractions with fresh organic solvent. Three extractions are typically sufficient. |
| Amine Volatility: Low molecular weight amines can be volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. | |
| Column Chromatography | Irreversible Adsorption: Basic amines can bind strongly to the acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[3] Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica.[3] |
| Recrystallization | Inappropriate Solvent Choice: The amine may be too soluble in the chosen solvent, even at low temperatures. | Carefully screen for a solvent system where the amine is soluble when hot but sparingly soluble when cold. |
| Premature Crystallization: The product crystallizes in the funnel during hot filtration. | Use a heated funnel and pre-warm the receiving flask. |
Quantitative Data
The efficiency of the purification method can be evaluated based on the yield and purity of the isolated free amine. The following table summarizes representative data for different purification techniques.
| Purification Method | Amine Type | Initial Purity | Final Purity | Isolated Yield | Reference |
| Liquid-Liquid Extraction | Primary Aromatic Amines | Mixture | >99% | 92% | [4] |
| Column Chromatography (Silica Gel with TEA) | Basic Organic Amines | Mixture | High | Good | [5] |
| Recrystallization (Selective Ammonium Carbamate) | Primary Amines | 35% | >99% | up to 94% | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)
This protocol describes the general procedure for neutralizing the amine hydrochloride and extracting the free amine.
Materials:
-
Crude amine hydrochloride reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent.
-
Slowly add the basic solution (e.g., saturated NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release any evolved gas (CO₂ if using bicarbonate).
-
Continue adding the basic solution until the aqueous layer is basic (test with pH paper, pH > 8).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.
-
Wash the organic layer with brine to remove residual water and dissolved inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free amine.
Protocol 2: Column Chromatography on Silica Gel
This protocol is suitable for purifying free amines that are not excessively polar.
Materials:
-
Crude free amine (obtained after a preliminary work-up to remove the bulk of the acid)
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
-
Triethylamine (TEA)
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plate and chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Choose an Eluent System: Use TLC to determine a suitable solvent system. For basic amines, adding 0.1-1% TEA to the eluent system can significantly improve peak shape and reduce tailing.[3]
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude amine in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free amine.
Protocol 3: Quantification of Residual Chloride
This protocol provides a method for determining the amount of residual chloride (from HCl) in the final amine product.
Method: Potentiometric Titration
This method is based on the precipitation of chloride ions with a standard solution of silver nitrate (AgNO₃).
Materials:
-
Purified free amine sample
-
Deionized water
-
Concentrated nitric acid (HNO₃)
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N or 0.01 N)
-
pH meter with a millivolt scale
-
Chloride ion-selective electrode
-
Double junction reference electrode
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of the purified amine into a beaker.
-
Add deionized water and stir to dissolve or suspend the amine.
-
Add concentrated nitric acid to acidify the solution.
-
Immerse the electrodes in the solution and begin stirring.
-
Titrate with the standardized AgNO₃ solution, recording the potential (in millivolts) after each addition.
-
The endpoint is the point of maximum inflection in the titration curve (potential vs. volume of titrant).
-
Calculate the chloride content based on the volume of AgNO₃ solution used to reach the endpoint.[7]
Disclaimer: These protocols are intended as general guidelines. Specific conditions may need to be optimized for your particular compound. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical experiment.
References
Technical Support Center: Catalyst Selection for Reactions Involving (S)-1-(2-Bromophenyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals working with (S)-1-(2-Bromophenyl)ethanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in catalyst selection and reaction optimization for common transformations involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for the aryl bromide moiety of (S)-1-(2-Bromophenyl)ethanamine?
A1: The aryl bromide of (S)-1-(2-Bromophenyl)ethanamine is amenable to several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The most common include:
-
Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen (C-N) bond, coupling the aryl bromide with another amine.[1][2]
-
Sonogashira Coupling: For the formation of a carbon-carbon (C-C) bond by coupling with a terminal alkyne.[3][4]
-
Suzuki-Miyaura Coupling: For C-C bond formation through coupling with a boronic acid or ester.[5][6]
Q2: How does the primary amine in (S)-1-(2-Bromophenyl)ethanamine affect catalyst selection for reactions at the aryl bromide?
A2: The primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. To mitigate this, consider the following:
-
N-Protection: Protecting the amine group (e.g., as a carbamate or amide) can prevent its interference with the catalytic cycle.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often outcompete the substrate's amine for coordination to the palladium center.[7]
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to overcome partial catalyst deactivation.
Q3: Can (S)-1-(2-Bromophenyl)ethanamine or its derivatives be used as a chiral catalyst?
A3: Yes, the chiral primary amine scaffold of (S)-1-(2-Bromophenyl)ethanamine makes it a candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. Chiral amines are known to catalyze a variety of reactions, including:
-
Asymmetric aldol reactions
-
Michael additions
-
Mannich reactions
-
Diels-Alder reactions
The effectiveness of (S)-1-(2-Bromophenyl)ethanamine itself or its derivatives as a catalyst would require experimental validation for the specific transformation of interest.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low or no yield of the desired N-arylated product.
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition by Amine | The primary amine on your starting material may be coordinating to the palladium center. Consider N-protection (e.g., with a Boc group) prior to the coupling reaction. |
| Incorrect Ligand Choice | For primary amines, bidentate phosphine ligands like BINAP or DPPF are often effective.[1] For sterically hindered substrates, bulky monophosphine ligands from the Buchwald or Hartwig series (e.g., XPhos, SPhos) may be required.[8] |
| Base Incompatibility | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] Ensure the base is fresh and anhydrous. |
| Solvent Issues | Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are crucial. Ensure proper degassing to prevent catalyst oxidation. |
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
| Possible Cause | Troubleshooting Step |
| Excessive Copper(I) Cocatalyst | High concentrations of the copper cocatalyst can promote homocoupling. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[4][9] |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of the alkyne. Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Slow Cross-Coupling Rate | If the desired cross-coupling is slow, homocoupling can become a major side reaction. Try a more active palladium catalyst/ligand system to accelerate the cross-coupling.[3][10] |
Suzuki-Miyaura Coupling
Problem: Protodeboronation of the boronic acid leading to low yield.
| Possible Cause | Troubleshooting Step |
| Base Strength and Water Content | The presence of water and a strong base can lead to the cleavage of the C-B bond.[11] Try using a milder base like K₃PO₄ or KF. Sometimes, using anhydrous conditions can suppress this side reaction. |
| Boronic Acid Instability | Electron-rich or some heteroaryl boronic acids are particularly prone to protodeboronation. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Prolonged Reaction Time/High Temperature | These conditions can exacerbate protodeboronation. Optimize the reaction for the shortest possible time and lowest effective temperature by screening catalysts and ligands. |
Experimental Protocols
Illustrative General Procedure for Sonogashira Coupling
This is a general protocol and may require optimization for (S)-1-(2-Bromophenyl)ethanamine.
To a solution of the aryl bromide (1.0 eq) in an appropriate solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) cocatalyst like CuI (0.01-0.05 eq), and a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq). The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by filtration through celite, followed by extraction and purification by column chromatography.[10][12]
Illustrative General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for a protected derivative of (S)-1-(2-Bromophenyl)ethanamine.
In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq). The aryl bromide (1.0 eq) and the amine coupling partner (1.1-1.2 eq) are added, followed by an anhydrous, degassed solvent (e.g., toluene). The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete. After cooling, the mixture is diluted, filtered, and purified.[2][13][14]
Data Presentation
Table 1: Comparison of Common Catalyst Systems for C-N Cross-Coupling.
| Catalyst System | Amine Substrate Class | Typical Conditions | Advantages |
| Pd₂(dba)₃ / BINAP | Primary & Secondary Amines | NaOtBu, Toluene, 80-100 °C | Good for a range of amines, commercially available.[1] |
| Pd(OAc)₂ / XPhos | Sterically Hindered Amines | K₂CO₃ or Cs₂CO₃, t-BuOH or Dioxane, 100 °C | High activity for challenging substrates.[15] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Heterocyclic Amines | t-BuOLi, Dioxane, 100 °C | Effective for nitrogen-containing heterocycles.[15] |
Table 2: Catalyst and Co-catalyst Loading in Sonogashira Coupling.
| Pd Catalyst | Cu(I) Co-catalyst | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Pd: 1-5%, Cu: 1-5% | Standard conditions, may require heating for bromides.[4] |
| Pd(OAc)₂ / Ligand | CuI | Pd: 0.5-2%, Cu: 0.5-2% | Ligand choice can improve efficiency. |
| Pd(PPh₃)₄ | None | Pd: 2-5% | Copper-free conditions, can reduce homocoupling. |
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Purity of 1-(2-Bromophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of 1-(2-Bromophenyl)ethanamine, a key chiral building block. We delve into the established High-Performance Liquid Chromatography (HPLC) method and explore viable alternatives, offering detailed experimental protocols and performance data to inform your analytical strategy.
The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of pharmaceutical compounds. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted and robust technique for the enantioselective analysis of chiral compounds, including primary amines like 1-(2-Bromophenyl)ethanamine.[1] However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) present distinct advantages in specific contexts.
This guide will compare these methodologies, providing the necessary details to select and implement the most suitable approach for your research or quality control needs.
Method Comparison at a Glance
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance characteristics for the analysis of chiral primary amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Separation of volatile, thermally stable derivatives on a chiral stationary phase. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube.[2] | Derivatization is usually required to enhance volatility and chromatographic performance. |
| Resolution | Generally high, often achieving baseline separation. | Dependent on the choice of chiral solvating agent and analyte concentration. | High resolution is achievable with appropriate derivatization and column selection. |
| Analysis Time | Moderate (typically 10-30 minutes). | Rapid data acquisition, but sample preparation and shimming can add time. | Fast analysis times are a key advantage.[3] |
| Sensitivity | High, especially with UV or mass spectrometric detection. | Lower sensitivity compared to chromatographic methods. | Very high sensitivity, particularly with a flame ionization detector (FID) or mass spectrometer (MS).[3] |
| Instrumentation | Standard HPLC system with a chiral column and UV/PDA detector. | High-field NMR spectrometer. | Gas chromatograph with a chiral capillary column and FID or MS detector. |
| Cost | Moderate, with the main expense being the chiral column. | High initial instrument cost. | Lower instrument and column costs compared to HPLC.[3] |
| Strengths | Broad applicability, high precision, and established methodology.[1][4] | Minimal sample preparation, non-destructive, and provides structural information. | High speed and sensitivity for volatile compounds.[3] |
| Limitations | Cost of chiral columns, method development can be time-consuming. | Lower sensitivity, potential for signal overlap. | Limited to volatile and thermally stable compounds, derivatization adds a step. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution and reproducibility. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral compounds, including amines.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), is recommended for its broad selectivity for chiral amines.[5][6]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and analyte. A common starting point is a mobile phase consisting of 10-30% 2-propanol in hexane (v/v).[7]
-
Additives: To improve peak shape and resolution, the addition of a small percentage of an acidic or basic modifier is often necessary. For primary amines, an acidic additive like trifluoroacetic acid (TFA) or a basic additive like diethylamine (DEA) can be beneficial.
-
Flow Rate: Typically 0.5 - 1.5 mL/min. A flow rate of 1 mL/min is a good starting point.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection Wavelength: The UV detection wavelength should be set to a maximum absorbance of 1-(2-Bromophenyl)ethanamine, which can be determined by acquiring a UV spectrum.
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the 1-(2-Bromophenyl)ethanamine sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Alternative Method 1: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid and non-destructive method for determining enantiomeric purity.[2] This technique relies on the formation of transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Chiral Solvating Agent (CSA): An enantiomerically pure CSA that is known to interact with amines, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives, can be used.[2]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, typically deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the 1-(2-Bromophenyl)ethanamine sample in the deuterated solvent.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Gently mix the contents of the tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should result in the splitting of one or more proton signals of the analyte.
-
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomers.
Alternative Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC provides a high-sensitivity and high-speed alternative for enantiomeric purity determination.[3] For primary amines, derivatization is often necessary to improve their volatility and chromatographic behavior.
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocol:
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin is commonly used for the separation of chiral amine derivatives.
-
Derivatization:
-
React the 1-(2-Bromophenyl)ethanamine sample with a chiral derivatizing agent, such as a chiral acyl chloride or chloroformate, to form diastereomeric amides or carbamates.
-
Alternatively, an achiral derivatizing agent can be used to improve volatility, followed by separation on a chiral GC column.
-
-
GC Conditions:
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set to 250 °C or higher.
-
Oven Temperature Program: An optimized temperature ramp is used to achieve separation of the diastereomeric derivatives.
-
-
Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the two separated diastereomers.
Conclusion
The choice of analytical method for determining the enantiomeric purity of 1-(2-Bromophenyl)ethanamine depends on several factors, including the available instrumentation, the required sensitivity and accuracy, and the sample throughput needs. Chiral HPLC remains the most versatile and widely accepted method for this purpose, offering excellent resolution and reliability. However, for rapid, non-destructive analysis with minimal sample preparation, chiral NMR spectroscopy is a valuable alternative. When high sensitivity and speed are paramount for a volatile derivative, chiral GC presents a powerful option. By understanding the principles and protocols of each technique, researchers and drug development professionals can make an informed decision to ensure the stereochemical integrity of their chiral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Researcher's Guide to NMR Analysis of Diastereomeric Derivatives of (S)-1-(2-Bromophenyl)ethanamine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy methods for the analysis of diastereomeric derivatives of (S)-1-(2-Bromophenyl)ethanamine, a key chiral building block in pharmaceutical synthesis.
This guide focuses on the widely used Mosher's acid (MTPA) method and presents a comparison with an alternative derivatization technique. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting and implementing the most suitable method for their analytical needs.
Comparison of Chiral Derivatizing Agents for NMR Analysis
The primary strategy for determining the enantiomeric excess (ee) of a chiral amine like (S)-1-(2-Bromophenyl)ethanamine by NMR is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.
| Chiral Derivatizing Agent (CDA) | Principle | Advantages | Disadvantages |
| (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Forms stable diastereomeric amides. The anisotropic effect of the phenyl ring in the MTPA moiety causes chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomers. | Well-established and widely used method.[1] Provides reliable determination of absolute configuration and enantiomeric excess. The ¹⁹F NMR signal of the -CF₃ group can also be used for analysis. | Requires the synthesis of two separate diastereomers. The derivatization reaction may not always go to completion. |
| 2-Formylphenylboronic acid and (S)-BINOL | A three-component condensation reaction forms diastereomeric iminoboronate esters.[2] | Simple and rapid, often performed directly in the NMR tube.[2] The imino proton signal is typically well-resolved for easy integration.[2] | The derivatizing agents may be more expensive than MTPA. The stability of the iminoboronate esters can be a concern. |
Experimental Protocols
Protocol 1: Derivatization of (S)-1-(2-Bromophenyl)ethanamine with (R)- and (S)-MTPA
This protocol is based on the general procedure for Mosher's amide formation.
Materials:
-
(S)-1-(2-Bromophenyl)ethanamine
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA amide:
-
In a clean, dry vial, dissolve approximately 10 mg of (S)-1-(2-Bromophenyl)ethanamine in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of triethylamine or pyridine to the solution.
-
Slowly add 1.1 equivalents of (R)-MTPA-Cl to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to ensure completion.
-
Once the reaction is complete, quench with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amide by flash column chromatography if necessary.
-
Dissolve the purified product in CDCl₃ for NMR analysis.
-
-
Preparation of the (S)-MTPA amide:
-
Repeat the procedure described in step 1 using (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.
-
Identify well-resolved signals corresponding to the protons of the amine moiety.
-
For determining enantiomeric excess in a non-enantiopure sample, integrate the corresponding signals of the two diastereomers in the spectrum of the derivative formed with a single enantiomer of MTPA.
-
For assigning absolute configuration, calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomeric derivatives.
-
Protocol 2: Derivatization with 2-Formylphenylboronic Acid and (S)-BINOL
This protocol is adapted from a general procedure for the formation of iminoboronate esters.[2]
Materials:
-
(S)-1-(2-Bromophenyl)ethanamine
-
2-Formylphenylboronic acid
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of (S)-1-(2-Bromophenyl)ethanamine in 0.6 mL of CDCl₃.
-
Add 1.1 equivalents of 2-formylphenylboronic acid to the solution.
-
Add 1.1 equivalents of (S)-BINOL to the mixture.
-
Cap the NMR tube and shake gently for 5-10 minutes at room temperature to ensure complete mixing and reaction.
-
Acquire the ¹H NMR spectrum directly. The imino proton signals of the diastereomeric iminoboronate esters are expected to be well-resolved.
-
Determine the enantiomeric excess by integrating the signals corresponding to the two diastereomers.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Diastereomeric MPA Amides of (-)-Isopinocampheylamine in CDCl₃
| Proton | (R)-MPA Amide (δ) | (S)-MPA Amide (δ) | Δδ (δS - δR) |
| H-2' | 3.95 | 4.02 | +0.07 |
| H-3' | 2.15 | 2.08 | -0.07 |
| CH₃-9' | 0.90 | 0.85 | -0.05 |
| CH₃-10' | 1.12 | 1.23 | +0.11 |
Data is illustrative and based on a similar system. Actual chemical shifts for (S)-1-(2-Bromophenyl)ethanamine derivatives will differ.
Mandatory Visualization
Caption: Experimental workflow for the NMR analysis of diastereomeric derivatives.
References
A Comparative Guide to the Resolution of Racemic 1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-(2-bromophenyl)ethanamine are crucial building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry often dictates biological activity, making efficient chiral resolution a critical step in drug development. This guide provides an objective comparison of common resolving agents for racemic 1-(2-bromophenyl)ethanamine, supported by established experimental protocols adapted for this specific substrate.
Comparison of Resolving Agents
The primary method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. This process takes advantage of the different physical properties of the resulting diastereomers, allowing for their separation by crystallization. Additionally, enzymatic kinetic resolution offers a powerful alternative. This guide focuses on three widely used chiral acids—L-(+)-tartaric acid, D-(-)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid—and a lipase-catalyzed kinetic resolution.
While specific experimental data for the resolution of 1-(2-bromophenyl)ethanamine is not extensively published, the following table summarizes the expected performance of each resolving agent based on protocols for structurally similar amines, such as 1-phenylethylamine.[1][2]
| Resolving Agent | Typical Solvent | Expected Yield of Diastereomeric Salt | Expected Enantiomeric Excess (ee%) of Resolved Amine | Key Considerations |
| L-(+)-Tartaric Acid | Methanol | Moderate to Good | >85% after recrystallization | Readily available and cost-effective. Multiple recrystallizations may be needed to achieve high enantiomeric purity.[1][2][3] |
| D-(-)-Mandelic Acid | Alcohols (e.g., Ethanol, Isopropanol) | Moderate to Good | >90% after recrystallization | Often provides good crystallinity. The choice of solvent can significantly impact the efficiency of the resolution.[4][5][6] |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethyl Acetate, Acetonitrile | Good | >95% | A strong acid that can form well-defined crystalline salts. May offer higher enantioselectivity in a single crystallization step.[7][8] |
| Lipase (e.g., Candida antarctica Lipase B) | Toluene, Ethyl Acetate | Up to 50% (for one enantiomer) | >97% | High enantioselectivity. Dynamic kinetic resolution can theoretically achieve >99% yield and ee%. Requires specific enzymes and acylation agents.[9][10][11][12] |
Experimental Protocols
The following are detailed experimental protocols for the resolution of racemic 1-(2-bromophenyl)ethanamine. These are adapted from established procedures for similar amines and should be optimized for specific laboratory conditions.
Protocol 1: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve L-(+)-tartaric acid (0.5 molar equivalents relative to the racemic amine) in methanol at an elevated temperature.
-
Slowly add the racemic 1-(2-bromophenyl)ethanamine to the solution.
-
Allow the mixture to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallization: Recrystallize the diastereomeric salt from a minimal amount of hot methanol to improve diastereomeric purity.
-
Liberation of the Free Amine: Dissolve the recrystallized salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Determine the enantiomeric excess using chiral HPLC or NMR analysis with a chiral shift reagent.
Protocol 2: Resolution with D-(-)-Mandelic Acid
-
Salt Formation: Dissolve D-(-)-mandelic acid (0.5 to 1.0 molar equivalents) in a suitable alcohol (e.g., ethanol or isopropanol) with heating.
-
Add the racemic 1-(2-bromophenyl)ethanamine to the solution.
-
Allow the solution to cool to room temperature to induce crystallization. The cooling rate can be controlled to optimize crystal formation.
-
Isolation and Purification: Isolate the crystalline diastereomeric salt by filtration and recrystallize from the same solvent system to enhance purity.
-
Liberation of the Free Amine: Follow the same procedure as described in Protocol 1 (steps 6-9) to recover the enantiomerically enriched amine.
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve (1S)-(+)-10-camphorsulfonic acid (0.5 to 1.0 molar equivalents) in a solvent such as ethyl acetate or acetonitrile.
-
Add the racemic 1-(2-bromophenyl)ethanamine to the solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation and subsequent crystallization.
-
Isolation and Purification: Collect the diastereomeric salt by filtration and wash with a small amount of the cold solvent. Recrystallization can be performed if necessary.
-
Liberation of the Free Amine: Follow the same procedure as described in Protocol 1 (steps 6-9) to obtain the resolved amine.
Protocol 4: Lipase-Catalyzed Dynamic Kinetic Resolution
-
Reaction Setup: In a suitable flask, combine racemic 1-(2-bromophenyl)ethanamine, a lipase (e.g., Novozym 435), an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate), and a racemization catalyst (e.g., a palladium nanocatalyst) in a solvent like toluene.[9]
-
Reaction: Heat the mixture (e.g., to 70-100°C) and monitor the reaction progress by chiral HPLC.[9] The lipase will selectively acylate one enantiomer, while the racemization catalyst continuously converts the unreacted enantiomer to the racemate.
-
Workup: Once the reaction is complete (theoretically close to 100% conversion to one acylated enantiomer), filter off the enzyme and the racemization catalyst.
-
Hydrolysis: The resulting N-acylated amine can be hydrolyzed using acidic or basic conditions to yield the enantiomerically pure amine.
-
Purification: Purify the final product by standard techniques such as extraction and distillation or chromatography.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for diastereomeric salt resolution and dynamic kinetic resolution.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Dynamic Kinetic Resolution.
Conclusion
The choice of resolving agent for racemic 1-(2-bromophenyl)ethanamine depends on several factors including the desired level of enantiomeric purity, scalability, cost, and available resources. Diastereomeric salt formation with common chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid are well-established and cost-effective methods, though they may require optimization and multiple recrystallizations. Enzymatic dynamic kinetic resolution offers an elegant and highly selective alternative that can potentially provide higher yields and enantiomeric excesses in a single step, making it an attractive option for industrial applications. Researchers and drug development professionals are encouraged to screen these methods to identify the most suitable approach for their specific needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. rsc.org [rsc.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 8. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy in Asymmetric Synthesis: A Comparative Analysis of (S)-1-(2-Bromophenyl)ethanamine and (S)-1-(4-Bromophenyl)ethanamine
A definitive, data-driven comparison of the efficacy of (S)-1-(2-Bromophenyl)ethanamine and (S)-1-(4-Bromophenyl)ethanamine in asymmetric synthesis is hampered by a notable lack of published experimental data for the ortho-brominated isomer. However, a robust theoretical analysis based on fundamental stereochemical principles, coupled with reported applications of the para-isomer, can provide valuable insights for researchers, scientists, and drug development professionals.
The key distinction between these two chiral amines lies in the position of the bromine atom on the phenyl ring, a seemingly subtle difference that has profound implications for their performance as chiral auxiliaries or ligands in asymmetric transformations. The steric environment created by the substituent directly influences the stereochemical outcome of a reaction.
Theoretical Efficacy: A Tale of Steric Hindrance
The efficacy of a chiral auxiliary is largely determined by its ability to create a biased steric environment, favoring the formation of one stereoisomer over another. The positioning of the bulky bromine atom is central to this effect.
(S)-1-(2-Bromophenyl)ethanamine (ortho-isomer): With the bromine atom situated at the ortho position, significant steric bulk is introduced in close proximity to the chiral amine's stereocenter. This is expected to create a highly constrained environment around the reactive center when it is incorporated into a substrate.
-
Potential for High Stereoselectivity: The pronounced steric hindrance could effectively shield one face of a reacting molecule, potentially leading to very high levels of diastereoselectivity or enantioselectivity.
-
Potential for Reduced Reactivity: Conversely, this same steric bulk might impede the approach of reactants, which could result in slower reaction rates or necessitate more forcing conditions (e.g., higher temperatures or longer reaction times). The substrate scope may also be limited to less sterically demanding molecules.
(S)-1-(4-Bromophenyl)ethanamine (para-isomer): In the para-isomer, the bromine atom is located distal to the stereocenter. This results in a less sterically congested environment.
-
Broader Applicability: The reduced steric hindrance may allow for a wider range of substrates to be used and could lead to faster reaction rates compared to the ortho-isomer.
-
Potentially Moderate Stereoselectivity: While still capable of inducing chirality, the diminished steric influence of the distant bromine atom might result in lower levels of stereochemical control compared to the more hindered ortho-isomer in certain applications.
Reported Applications and Data
While no direct comparative studies were identified, (S)-1-(4-Bromophenyl)ethanamine has been utilized as a chiral building block in the synthesis of pharmaceutically active compounds. Notably, it serves as an intermediate in the synthesis of a potent and selective antagonist for the P2X7 receptor, highlighting its utility in medicinal chemistry.
Due to the absence of experimental data for (S)-1-(2-Bromophenyl)ethanamine in asymmetric synthesis, a quantitative comparison of reaction yields and enantiomeric excess is not possible at this time. The following table summarizes the expected qualitative differences based on theoretical principles.
| Feature | (S)-1-(2-Bromophenyl)ethanamine | (S)-1-(4-Bromophenyl)ethanamine |
| Position of Bromine | ortho | para |
| Expected Steric Hindrance | High | Moderate |
| Potential Reaction Rates | Slower | Faster |
| Potential Stereoselectivity | Potentially Higher | Generally Good |
| Potential Substrate Scope | More Limited | Broader |
| Documented Applications | No specific applications in asymmetric synthesis found. | Intermediate in the synthesis of a P2X7 receptor antagonist. |
Representative Experimental Protocol: Asymmetric Strecker Synthesis
The Strecker synthesis of α-amino acids is a classic transformation where chiral amines can be employed as auxiliaries to induce stereoselectivity. The following is a general protocol illustrative of how these amines might be used.
Objective: To synthesize an enantiomerically enriched α-amino nitrile via a diastereoselective Strecker reaction.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
(S)-1-(Aryl)ethanamine (e.g., the ortho- or para-bromo derivative) (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Methanol (as solvent)
Procedure:
-
In a clean, dry flask, dissolve the aldehyde (1.0 equiv) and the chiral amine (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the chiral imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess (d.e.) of the resulting α-amino nitrile can be determined by proton NMR spectroscopy or chiral HPLC analysis.
-
The chiral auxiliary can be subsequently removed by acidic hydrolysis to yield the non-racemic α-amino acid.
Conceptual Workflow
The general logic of employing a chiral auxiliary in asymmetric synthesis is depicted in the following workflow diagram.
Caption: A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Determining the Absolute Configuration of Chiral Amines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural elucidation of chiral amines, using a derivative of (S)-1-(Bromophenyl)ethanamine as a case study.
The unambiguous assignment of the absolute stereochemistry of chiral amines is paramount in pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While X-ray crystallography remains the gold standard for providing definitive structural information, other spectroscopic and computational methods offer valuable and often more accessible alternatives.
Case Study: X-ray Crystal Structure of a (S)-1-(4-Bromophenyl)ethanamine Derivative
The synthesis and crystallization of this derivative involve a straightforward condensation reaction followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
The synthesis of the chiral Schiff base, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, is achieved through the reaction of (S)-(−)-1-(4-bromophenyl)ethylamine with 4-methoxybenzaldehyde.[1] The resulting crude product is then recrystallized from dichloromethane via slow evaporation to yield colorless single crystals.[1]
To form the palladium(II) complex, a solution of the Schiff base ligand is added to a solution of bis(benzonitrile)palladium(II) chloride in dichloromethane.[1] The resulting precipitate is filtered and recrystallized from a dichloromethane/hexane mixture to afford single crystals suitable for X-ray analysis.[1]
Experimental Workflow:
Caption: Workflow for the synthesis and crystallization of the Schiff base ligand and its palladium(II) complex.
Crystallographic Data Summary
The crystallographic data for the Schiff base ligand and its palladium(II) complex are summarized in the table below. The data provides key parameters that define the crystal lattice and the quality of the structural determination.
| Parameter | (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine | bis{(S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) |
| Chemical Formula | C₁₆H₁₆BrNO | [PdCl₂(C₁₆H₁₆BrNO)₂] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Molecules per Asymmetric Unit | 1 | 2 |
| R-factor | 0.0508 | Not explicitly stated, but refinement was successful. |
| Key Structural Features | Single molecule in the asymmetric unit. | Square-planar coordination of the Palladium(II) center with the imine moieties in a trans configuration.[1] |
| Hydrogen Bonding | Not detailed for the ligand alone. | C—H⋯O and C—H⋯Br interactions are present.[1] |
Comparison with Alternative Analytical Methods
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is not always feasible due to challenges in obtaining suitable crystals. In such cases, a range of spectroscopic and computational techniques can provide crucial information about the stereochemistry and conformation of chiral amines.
| Method | Principles | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Provides the absolute 3D structure with high precision. | Requires well-ordered single crystals, which can be difficult to grow. The solid-state conformation may not be representative of the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide information about the structure and connectivity of atoms. Chiral derivatizing agents or chiral solvating agents can be used to differentiate enantiomers. | Provides detailed information about the solution-state structure and conformation. Does not require crystallization. | Indirectly determines stereochemistry. Can require complex experiments and interpretation, especially for flexible molecules. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | A sensitive technique for studying chiral molecules in solution. Can be used to determine enantiomeric excess and absolute configuration with the aid of computational methods. | Requires a chromophore near the stereocenter. The interpretation of CD spectra to determine absolute configuration can be complex and often relies on theoretical calculations. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized infrared light. | Provides information about the stereochemistry of molecules without a UV-Vis chromophore. | Lower sensitivity compared to CD spectroscopy. Interpretation often requires comparison with quantum chemical calculations. |
| Computational Chemistry | Uses theoretical models and calculations (e.g., Density Functional Theory - DFT) to predict the structure, properties, and spectroscopic signatures of molecules. | Can predict the preferred conformations and spectroscopic properties (e.g., NMR, CD spectra) of different enantiomers to aid in the interpretation of experimental data. | The accuracy of the results is dependent on the level of theory and the computational model used. Experimental validation is crucial. |
Logical Relationship of Analytical Methods:
Caption: Relationship between X-ray crystallography and alternative methods for chiral structure determination.
Conclusion
The determination of the absolute configuration of chiral amines is a critical task in modern chemistry and drug discovery. X-ray crystallography, when applicable, provides the most definitive structural data, as exemplified by the detailed analysis of the (S)-1-(4-Bromophenyl)ethanamine derivative. However, a comprehensive approach that integrates spectroscopic techniques like NMR and circular dichroism, supported by computational modeling, is often necessary to overcome the limitations of any single method and to gain a complete understanding of the molecule's structure and behavior in different environments. This integrated strategy is essential for making informed decisions in the development of new chiral drugs and functional materials.
References
A Comparative Guide to the Resolution of 1-(2-Bromophenyl)ethanamine: Enzymatic vs. Classical Methods
The production of enantiomerically pure chiral amines is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). 1-(2-Bromophenyl)ethanamine is a valuable chiral building block, and its resolution into single enantiomers is of significant interest to researchers and drug development professionals. This guide provides an objective comparison between enzymatic and classical resolution methods for this compound, supported by experimental data and detailed protocols.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For chiral amines, lipases are commonly employed to catalyze the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unreacted amine, both in high enantiomeric purity.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Materials : Racemic 1-(2-Bromophenyl)ethanamine, an acyl donor (e.g., ethyl methoxyacetate), a lipase (e.g., Novozym 435 - Candida antarctica Lipase B, CAL-B), and a suitable organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE)).
-
Procedure :
-
Dissolve the racemic 1-(2-Bromophenyl)ethanamine and the acyl donor in the organic solvent in a reaction vessel.
-
Add the lipase to the mixture. The enzyme is often immobilized on a solid support for easy recovery.
-
The reaction is stirred at a controlled temperature (e.g., 30-50°C) for a specific duration (e.g., 8-24 hours).[1]
-
The reaction progress is monitored using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the conversion and enantiomeric excess (e.e.) of the remaining amine and the formed amide.
-
Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off.
-
The resulting mixture containing the unreacted (S)-amine and the (R)-amide can be separated by standard purification techniques like column chromatography. The free (R)-amine can be recovered by hydrolysis of the amide.
-
Performance Data
Lipase-catalyzed resolutions, particularly with CAL-B, are known for their high enantioselectivity (E > 200 is often achievable) for a variety of structurally related amines.[2] For phenylethylamines, this method can produce both the unreacted amine and the acylated product with excellent enantiomeric excess and in good yields.[3][4]
| Performance Metric | Enzymatic Resolution (CAL-B) |
| Yield (S)-amine | Approaching 50% |
| e.e. (S)-amine | >99% |
| Yield (R)-amide | Approaching 50% |
| e.e. (R)-amide | >99% |
| Key Advantages | High selectivity, mild reaction conditions, environmentally benign catalyst, reusable enzyme. |
| Key Disadvantages | Theoretical maximum yield of 50% for each enantiomer without a racemization step. |
Note: The data is based on typical results for the resolution of similar phenylethylamines using CAL-B, as specific data for the 2-bromo derivative was not found in the provided search results.[5]
Classical Resolution by Diastereomeric Salt Formation
Classical resolution is a well-established technique that involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7]
Experimental Protocol: Resolution with Tartaric Acid
-
Materials : Racemic 1-(2-Bromophenyl)ethanamine, a chiral resolving agent (e.g., L-(+)-tartaric acid), and a suitable solvent for crystallization (e.g., methanol, ethanol, or a mixture).
-
Procedure :
-
Dissolve the racemic amine in the chosen solvent.
-
Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. The stoichiometry of the amine to the resolving agent may need to be optimized.[8]
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
The precipitated salt is collected by filtration. This process may need to be repeated (recrystallization) to achieve high diastereomeric purity.[7]
-
The enantiomerically enriched amine is recovered from the purified diastereomeric salt by treatment with a base (e.g., NaOH) to break the salt, followed by extraction.
-
The more soluble diastereomeric salt remains in the filtrate, from which the other enantiomer of the amine can be recovered.
-
Performance Data
The success of classical resolution is highly dependent on the choice of resolving agent and crystallization solvent, and it often requires extensive optimization. For some amines, this method can be less efficient than enzymatic resolution. For instance, an attempt to resolve a structurally similar amine with L-(+)-tartaric acid resulted in a low yield and enantiomeric excess.[8]
| Performance Metric | Classical Resolution (L-(+)-tartaric acid) |
| Yield | Highly variable, can be low (e.g., 45% or less for the desired enantiomer).[8] |
| e.e. | Variable, often requires multiple recrystallizations to achieve high purity (e.g., starting at 30%).[8] |
| Key Advantages | Well-established, inexpensive resolving agents are often available. |
| Key Disadvantages | Can be tedious and time-consuming, may result in low yields, success is unpredictable.[6] |
Note: The data is based on an example of a similar amine, as specific data for the 2-bromo derivative was not found in the provided search results.[8]
Visualizing the Workflows
Caption: Comparative workflows of enzymatic and classical resolution.
Method Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for Chiral Purity of Bromophenylethylamines
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. Bromophenylethylamines and their derivatives are an important class of compounds in medicinal chemistry, where the stereochemistry often dictates pharmacological activity and toxicological profiles. This guide provides an objective comparison of validated analytical methods for determining the chiral purity of these compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Overview of Analytical Techniques
The primary methods for chiral separation of bromophenylethylamines are direct and indirect chromatography. Direct methods, which utilize Chiral Stationary Phases (CSPs), are the most common and powerful for resolving enantiomers.[1][2] High-Performance Liquid Chromatography (HPLC) with CSPs is a versatile and widely adopted technique, offering a broad range of selective phases.[3] Gas Chromatography (GC), also with CSPs, provides high separation efficiency, particularly for volatile compounds, though it often requires derivatization of the amine functional group to improve volatility and chromatographic performance.[4]
High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a leading technique for the enantioseparation of amines due to the wide variety of available CSPs, especially those based on polysaccharides (e.g., cellulose and amylose derivatives).[3][5] These columns can operate in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development.
Data Presentation: Comparison of Chiral HPLC Methods
The following table summarizes experimental conditions and performance data for the enantiomeric separation of specific bromophenylethylamine derivatives using different chiral stationary phases.
| Analyte | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | LOD / LOQ | Reference |
| β-amino-β-(4-bromophenyl) propionic acid | HPLC-UV | (R,R) Whelk-O1 | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025, v/v) | > 2.5 | Not Specified | Determined | |
| 1-(4-bromophenyl)-ethylamine | HPLC-PDA | Chirosil RCA(+) | Water (0.1% HClO₄):Acetonitrile (80:20, v/v) | Baseline Separation | ~1.23* | Not Specified | [6] |
| General Chiral Primary Amines (as NBD derivatives) | HPLC-UV/FL | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 2-Propanol in Hexane (10-30%) | > 1.5 | Varies | Method Validated | [5] |
*Selectivity (α) calculated from provided chromatogram where α = k'2 / k'1
Experimental Protocol: HPLC Method for β-amino-β-(4-bromophenyl) propionic acid
This protocol is based on the validated method described for the enantiomeric purity evaluation of β-amino-β-(4-bromophenyl) propionic acid.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine in the ratio of 95:05:0.1:0.025 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare a sample solution of 1.0 mg/mL in a diluent of Ethanol:TFA (100:1).
-
-
System Suitability:
-
A resolution of greater than 2.5 between the (R) and (S) enantiomer peaks should be achieved. The typical retention times are approximately 18.0 min for the (R)-enantiomer and 22.5 min for the (S)-enantiomer.
-
-
Validation Parameters:
-
The method was validated for specificity, precision, linearity, accuracy, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) were established.
-
Gas Chromatography (GC) Methods
Chiral GC is a highly efficient technique for separating volatile compounds. For phenylethylamines, derivatization of the primary or secondary amine is typically required to block the polar N-H group, reduce peak tailing, and enhance volatility. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or other acylating agents.[4][7]
Data Presentation: Chiral GC Method Example
Direct comparative data for bromophenylethylamines is sparse in the literature. The table below presents a typical approach for a related compound, phenylethylamine, which is directly applicable.
| Analyte (as derivative) | Technique | Chiral Stationary Phase (CSP) | Carrier Gas | Oven Temperature | Resolution (Rs) | Selectivity (α) | LOD / LOQ | Reference |
| 1-Phenylethylamine (N-TFA derivative) | GC-FID | Astec® CHIRALDEX™ B-PM | Helium | 130 °C (Isothermal) | Baseline Separation | Not Specified | Not Specified | Based on[7] |
Experimental Protocol: General GC Method for Chiral Amines
This generalized protocol is based on established methods for the GC analysis of chiral phenylethylamines via pre-column derivatization.[7]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Derivatization Procedure:
-
Dissolve the bromophenylethylamine sample in a suitable solvent (e.g., methylene chloride).
-
Add an acylating agent such as trifluoroacetic anhydride (TFAA) and a non-nucleophilic base (e.g., pyridine).
-
Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ or similar).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate or pressure.
-
Injector Temperature: 250°C.
-
Oven Program: Start with an isothermal period (e.g., 130°C) or a slow temperature ramp to optimize separation.
-
Detector Temperature: 250°C (for FID).
-
Methodology Visualizations
To clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General experimental workflow for chiral purity analysis.
Caption: Logical workflow for chiral method selection and development.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. yakhak.org [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Comparison of (R)- and (S)-1-(2-Bromophenyl)ethanamine: A Guide for Researchers
Published: December 26, 2025
This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 1-(2-Bromophenyl)ethanamine. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical characterization. The guide outlines the expected outcomes from standard spectroscopic methods and explores advanced techniques necessary for chiral discrimination.
Introduction to Enantiomers and Spectroscopy
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they can exhibit different biological activities. Consequently, distinguishing between enantiomers is critical in pharmaceutical research and development.
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for structural elucidation. However, when conducted in an achiral environment, these methods do not differentiate between enantiomers. This is because the interaction of the molecules with the electromagnetic radiation is not sensitive to their stereochemistry, resulting in identical spectra for both the (R) and (S) forms.
This guide will first present the expected, identical spectroscopic data for the enantiomers of 1-(2-Bromophenyl)ethanamine in standard achiral conditions. It will then introduce chiroptical methods and specialized NMR techniques that are capable of distinguishing between these stereoisomers.
Standard Spectroscopic Analysis (in Achiral Media)
In the absence of readily available, published spectra for 1-(2-Bromophenyl)ethanamine, representative data from its structural isomer, 1-(4-bromophenyl)ethylamine, is utilized for illustrative purposes. The principles discussed and the general spectral features are directly applicable to the 2-bromo isomer. Both enantiomers, (R)- and (S)-1-(2-Bromophenyl)ethanamine, are expected to produce identical data to that shown below under standard achiral measurement conditions.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.50 | d | 2H | Ar-H |
| ~7.20 | d | 2H | Ar-H |
| ~4.15 | q | 1H | CH-NH₂ |
| ~1.60 | s (broad) | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~145 | Ar-C (quaternary) |
| ~131 | Ar-CH |
| ~128 | Ar-CH |
| ~121 | Ar-C-Br |
| ~50 | CH-NH₂ |
| ~25 | CH₃ |
Expected IR Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-3400 | Medium, Broad | N-H Stretch (amine) |
| 3000-3100 | Medium | Ar C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | N-H Bend (scissoring) |
| ~1480 | Strong | Ar C=C Stretch |
| ~1010 | Strong | C-N Stretch |
| ~820 | Strong | C-H Bend (para-disubstituted) |
| ~550 | Medium | C-Br Stretch |
Expected MS Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 200/202 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 185/187 | High | [M-CH₃]⁺ (Loss of methyl group) |
| 121 | Medium | [M-Br]⁺ (Loss of bromine) |
| 104 | Medium | [C₈H₈]⁺ |
Methodologies for Chiral Discrimination
To differentiate between the (R) and (S) enantiomers, specialized techniques that employ a chiral environment are necessary.
Enantiomers can be distinguished using NMR by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These diastereomers have different physical properties and, therefore, produce distinct NMR spectra.
A common protocol involves reacting the amine with a CDA like Mosher's acid chloride or using a three-component system with 2-formylphenylboronic acid and enantiopure BINOL.[1][2] The resulting diastereomeric products will exhibit separate signals, particularly for protons near the chiral center, allowing for the determination of enantiomeric excess (ee).
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
-
Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left- and right-circularly polarized light. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This provides a definitive method for their differentiation and is useful for determining enantiomeric purity and absolute configuration.[3][4]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared equivalent of CD, measuring the differential absorption of polarized light in the vibrational transition region. It provides detailed structural information related to the stereochemistry of the molecule.[5]
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Place the sample in an NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Sample Preparation: For a liquid sample, place a single drop between two KBr or NaCl plates (neat). For a solid, prepare a KBr pellet or a mull.
-
Background Scan: Run a background spectrum of the empty sample holder or plates.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each fragment.
Visualized Workflows and Concepts
Caption: General experimental workflow for spectroscopic analysis.
Caption: Enantiomers yield identical spectra in achiral environments.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-1-(2-Bromophenyl)ethanamine hydrochloride: A Step-by-Step Guide
For researchers and scientists engaged in drug development, ensuring a safe and compliant laboratory environment is of utmost importance. The correct disposal of chemical reagents such as (S)-1-(2-Bromophenyl)ethanamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This compound is classified as a halogenated organic amine hydrochloride and requires specific handling and disposal procedures to mitigate risks and adhere to regulatory standards.
This compound is recognized as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols during its disposal is non-negotiable.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The following procedure details the necessary steps for the safe disposal of unused or waste this compound, contaminated materials, and empty containers. This process is designed to align with general hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound must be collected in a designated, chemically resistant container equipped with a secure, screw-on cap. This container should be specifically marked for "Halogenated Organic Waste."[3][4][5] Do not mix with non-halogenated organic waste.[4]
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[5][6]
-
Contaminated Materials: Items such as gloves, weighing paper, or absorbent pads that are contaminated with the chemical should be placed in the designated solid hazardous waste container.
2. Waste Container Labeling:
Proper labeling is crucial for safety and compliance. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number (if available)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate quantity of the waste
List all components in the waste container, including solvents and their estimated percentages.[7]
3. Storage of Hazardous Waste:
Store the hazardous waste container in a designated satellite accumulation area. This area must be well-ventilated and secure. The container should be kept tightly closed when not in use and stored away from incompatible materials, such as strong oxidizing agents.[7][8]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).[7]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the designated "Halogenated Organic Liquids" waste container.[7] Do not pour the rinsate down the drain.[7]
-
Deface Label: After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.[7]
-
Final Disposal: Once properly decontaminated and the label is defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[7]
5. Professional Disposal:
Under no circumstances should this compound or its solutions be disposed of in the regular trash or down the drain.[7][9]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[1][2][7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
Quantitative Data Summary
| Waste Type | Disposal Container | Key Disposal Action |
| Solid (Unused or Contaminated) | Labeled "Hazardous Waste: Halogenated Organics" | Collect in a designated, sealed container. Do not mix with non-halogenated waste. Arrange for professional disposal.[3][4] |
| Liquid (Solutions) | Labeled "Hazardous Waste: Halogenated Organic Liquids" | Collect in a designated, sealed container. Do not pour down the drain. Arrange for professional disposal.[5][6] |
| Contaminated Labware (gloves, etc.) | Labeled "Hazardous Waste: Halogenated Organics" | Place in the solid waste container for halogenated organics. |
| Empty Chemical Containers | N/A | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, then dispose of as regular trash or recycle.[7] |
| Rinsate from Empty Containers | Labeled "Hazardous Waste: Halogenated Organic Liquids" | Collect in the liquid waste container for halogenated organics.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
